Quinocycline B

Catalog No.
S13950883
CAS No.
37231-76-8
M.F
C33H32N2O10
M. Wt
616.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Quinocycline B

CAS Number

37231-76-8

Product Name

Quinocycline B

IUPAC Name

(1S,16R,17R,19S)-16-[(2S,4R,5S,6S)-5-acetyl-4,5-dihydroxy-6-methyloxan-2-yl]oxy-3,10-dihydroxy-17-methylspiro[18-oxapentacyclo[15.2.1.02,15.04,13.06,11]icosa-2,4(13),6(11),7,9,14-hexaene-19,5'-3,6-dihydro-2H-pyrrolo[2,3-b]pyrrole]-5,12-dione

Molecular Formula

C33H32N2O10

Molecular Weight

616.6 g/mol

InChI

InChI=1S/C33H32N2O10/c1-13(36)33(42)14(2)43-22(10-21(33)38)44-29-18-9-17-25(26(39)16-5-4-6-20(37)24(16)27(17)40)28(41)23(18)19-12-31(29,3)45-32(19)11-15-7-8-34-30(15)35-32/h4-6,9,11,14,19,21-22,29,37-38,41-42H,7-8,10,12H2,1-3H3,(H,34,35)/t14-,19-,21+,22-,29+,31+,32-,33+/m0/s1

InChI Key

IWQFYWITNQDEGF-ISOVBQQUSA-N

SMILES

Array

Canonical SMILES

CC1C(C(CC(O1)OC2C3=CC4=C(C(=C3C5CC2(OC56C=C7CCN=C7N6)C)O)C(=O)C8=C(C4=O)C(=CC=C8)O)O)(C(=O)C)O

Isomeric SMILES

C[C@H]1[C@@]([C@@H](C[C@@H](O1)O[C@@H]2C3=CC4=C(C(=C3[C@@H]5C[C@]2(O[C@@]56C=C7CCN=C7N6)C)O)C(=O)C8=C(C4=O)C(=CC=C8)O)O)(C(=O)C)O

Quinocycline B has been reported in Micromonospora with data available.

NMR Spectral Data and Key Differentiators

Author: Smolecule Technical Support Team. Date: February 2026

Quinocycline B, also known as Kosinostatin, is an antitumor antibiotic isolated from microbial strains like Micromonospora [1] [2]. Its structure features a complex anthraquinone core with an unusual pyrrolopyrrole moiety [3] [4]. A key analytical challenge is differentiating it from its stereoisomer, isothis compound; the primary difference lies in the configuration at the C-2' spiro carbon, and they can interconvert under certain conditions [1] [4].

The most direct NMR data available is a simulated 1H NMR spectrum (700 MHz, DMSO-d6) for Kosinostatin/Quinocycline B, though the raw peak list is not fully detailed in the search results [5].

A critical diagnostic feature for distinguishing the stereoisomers is the chemical shift of a specific vinyl proton, which is influenced by the shielding effect of an aromatic ring [4]. The data below, compiled from a synthetic study, illustrates this difference clearly.

Proton Location This compound (Kosinostatin) Configuration Chemical Shift (ppm) Isothis compound Configuration Chemical Shift (ppm)
Vinyl Proton (in aglycon model systems) ~6.41 - 6.86 [4] ~5.15 - 5.59 [4]

Experimental Protocols and Workflow

For researchers aiming to isolate and characterize this compound, the following methodologies from the literature can serve as a guide.

1. Fermentation and Extraction

  • Strain and Culture: A producing strain, such as Micromonospora robiginosa 28ISP2-46T, is fermented in a suitable broth. One protocol uses ISP2 broth with artificial sea water (ASW) at 28°C for approximately 3 weeks [2].
  • Extraction: After fermentation, the culture broth is centrifuged to separate cells and supernatant. The bioactive supernatant is then extracted with ethyl acetate, and the organic phase is concentrated in vacuo to obtain a crude extract [2].

2. NMR Analysis and Structure Elucidation

  • Instrument Parameters: As recorded for the available spectrum, analysis can be performed using a high-field NMR spectrometer (e.g., 700 MHz) with DMSO-d6 as the solvent. The chemical shift is referenced to TMS at 0 ppm, with the DMSO solvent peak at 2.50 ppm serving as an internal reference [5] [6].
  • Key Experiments: Beyond 1D 1H NMR, structure determination, especially for confirming spatial relationships, relies on 2D experiments. A pivotal technique is the Nuclear Overhauser Effect (NOE) experiment, which can detect through-space interactions between protons to confirm stereochemistry [6] [4].

The following diagram outlines the key steps in the isolation and characterization workflow based on these protocols.

G Isolation and NMR analysis workflow for this compound. Fermentation\n(ISP2 Broth, 3 weeks) Fermentation (ISP2 Broth, 3 weeks) Centrifugation Centrifugation Fermentation\n(ISP2 Broth, 3 weeks)->Centrifugation Culture Broth Supernatant Supernatant Centrifugation->Supernatant Cell Pellet Cell Pellet Centrifugation->Cell Pellet Ethyl Acetate Extraction Ethyl Acetate Extraction Supernatant->Ethyl Acetate Extraction Crude Extract Crude Extract Ethyl Acetate Extraction->Crude Extract Concentrate HPLC Purification HPLC Purification Crude Extract->HPLC Purification Pure this compound Pure this compound HPLC Purification->Pure this compound NMR Analysis (700 MHz, DMSO-d6) NMR Analysis (700 MHz, DMSO-d6) Pure this compound->NMR Analysis (700 MHz, DMSO-d6) Dissolve Structure Elucidation Structure Elucidation NMR Analysis (700 MHz, DMSO-d6)->Structure Elucidation Interpret 1H, NOE etc. Stereochemistry Confirmed Stereochemistry Confirmed Structure Elucidation->Stereochemistry Confirmed

Analytical Considerations and Challenges

When working with this compound, you should be aware of its specific properties:

  • Compound Instability: Kosinostatin (this compound) is reported to be unstable and can isomerize to isothis compound both in solution and in the solid state. This isomerization can occur even under neutral conditions and is accelerated by acidic conditions [4]. This is a critical factor to consider during isolation, storage, and NMR sample preparation.
  • Biosynthetic Origin: The unique pyrrolopyrrole moiety in its structure originates from an unconventional pathway involving nicotinic acid and ribose, which is distinct from the standard polyketide pathway used for the anthraquinone core [3].

The diagram below summarizes this unique hybrid biosynthetic pathway.

G Hybrid biosynthetic pathway of this compound. Nicotinic Acid Nicotinic Acid Pyrrolopyrrole Moisty Pyrrolopyrrole Moisty Nicotinic Acid->Pyrrolopyrrole Moisty Kosinostatin (this compound) Kosinostatin (this compound) Pyrrolopyrrole Moisty->Kosinostatin (this compound) Assembly Ribose Ribose Ribose->Pyrrolopyrrole Moisty Precursors Type II PKS Type II PKS Anthraquinone Core Anthraquinone Core Type II PKS->Anthraquinone Core Anthraquinone Core->Kosinostatin (this compound)

References

Quinocycline B versus isoquinocycline B differences

Author: Smolecule Technical Support Team. Date: February 2026

Structural and Functional Differences

The following table summarizes the key differences between Quinocycline B (kosinostatin) and Isothis compound.

Feature This compound (Kosinostatin) Isothis compound
Core Definition An antitumor antibiotic from the quinocycline family [1] [2] An anthraquinone derivative and quinocycline antibiotic [2] [3]
Stereochemistry Distinct configuration at the C-2' aza-spiro carbon [4] [1] Epimer of this compound at the C-2' aza-spiro carbon [4] [1]
Stability Less stable; isomerizes to Isothis compound under mild acidic and neutral conditions [4] [1] More stable form; is the final product of spontaneous isomerization [4] [2]
NMR Signature Vinyl proton signal observed at ~6.41 ppm (aglycon) and 6.77 ppm (model compound) [4] Vinyl proton signal observed at ~5.15 ppm (aglycon) and 5.58 ppm (model compound) [4]
Biological Activity Antibiotic and antitumor properties; inhibits DNA topoisomerase IIα [2] Antibiotic and antitumor properties; induces G0/G1 cell cycle arrest and apoptosis in cancer cells [2] [3]

Experimental Analysis and Protocols

For researchers aiming to work with or distinguish these compounds, the following methodologies are critical.

NMR Analysis for Structural Determination

Proton Nuclear Magnetic Resonance ('H NMR) spectroscopy is the primary method for differentiating these isomers, leveraging the shielding effect of the aromatic ring current.

  • Procedure:
    • Dissolve the purified sample in an appropriate deuterated solvent (e.g., CDCl₃).
    • Acquire a standard ¹H NMR spectrum.
    • Identify the chemical shift of the vinyl proton (vinylic CH) attached to the N,O-acetal carbon in the pyrrolopyrrole FG ring.
  • Key Interpretation:
    • A signal between 6.4 - 6.8 ppm is characteristic of the This compound (kosinostatin) configuration [4].
    • A signal between 5.2 - 5.6 ppm is characteristic of the Isothis compound configuration. The upfield shift is due to the shielding effect of the anthraquinone aromatic ring system [4].
  • Isomerization Monitoring: The conversion from this compound to Isothis compound can be monitored in real-time by observing the disappearance of the ~6.4 ppm signal and the appearance of the ~5.2 ppm signal in the presence of acetic acid [4].
Isolation and Purification from Microbial Fermentation

This protocol is adapted from the isolation of these compounds from Micromonospora strains [2].

  • Fermentation: Inoculate the producing bacterial strain (e.g., Micromonospora sp.) in a suitable liquid medium like ISP2 broth or 25% ISP2 with artificial sea water. Incubate at 28°C for 2-3 weeks.
  • Separation of Components: Centrifuge the culture broth to separate the cells from the supernatant. The bioactive compounds are typically found in the supernatant.
  • Extraction: Extract the supernatant with an equal volume of ethyl acetate. Repeat 2-3 times. Combine the organic layers and evaporate under reduced vacuum to obtain a crude extract.
  • Purification: Purify the crude extract using preparative High-Performance Liquid Chromatography (HPLC). The specific conditions (column, mobile phase, gradient) must be optimized. During purification, this compound (kosinostatin) is less stable and may isomerize to Isothis compound at room temperature [2].
  • Characterization: Confirm the identity and purity of the isolated compounds using a combination of High-Resolution Mass Spectrometry (HR-MS) and NMR spectroscopy, following the principles described above [2].

Synthesis and Biosynthesis

The construction of their unique spirocyclic skeleton represents a significant challenge in synthetic chemistry, while genetic analysis has revealed a complex biosynthetic origin.

Chemical Synthesis Challenges

A key challenge is constructing the DEFG ring system containing the pyrrolopyrrole moiety.

  • Critical Step: Intramolecular cyclization of a linear precursor (e.g., a dinosyl 3-(2-hydroxyethyl)pyrrolidin-2-imine derivative) to form the pyrrolopyrrole ring [4].
  • Key Innovation: Using a para-nosyloxy (p-NsO) group as a superior leaving group enables this cyclization to proceed under mild conditions (e.g., with K₂CO₃ in DMF at room temperature), which is crucial for obtaining the kinetically less stable this compound configuration. The use of harsher conditions favors lactam formation or isomerization [4].
Biosynthetic Pathway

The gene cluster responsible for kosinostatin biosynthesis reveals a hybrid pathway.

  • Polyketide Origin: The anthraquinone core is assembled by a type II polyketide synthase (PKS) [5].
  • Pyrrolopyrrole Origin: Unconventionally, the pyrrolopyrrole moiety is derived from nicotinic acid and ribose [5].
  • Assembly Line: A discrete adenylation enzyme and a peptidyl carrier protein (PCP) are responsible for producing a PCP-tethered building block that is likely assembled in parallel to the PKS pathway, rather than serving as a starter unit [5].

The diagram below illustrates the key steps in the biosynthesis of kosinostatin (this compound).

G NicotinicAcid Nicotinic Acid Pyrrolopyrrole Pyrrolopyrrole Moisty NicotinicAcid->Pyrrolopyrrole Ribose Ribose Ribose->Pyrrolopyrrole ACP Adenylation Enzyme & PCP Pyrrolopyrrole->ACP PKS Type II PKS Anthraquinone Anthraquinone Core PKS->Anthraquinone Anthraquinone->ACP HybridAssembly Hybrid Assembly ACP->HybridAssembly Kosinostatin Kosinostatin (this compound) HybridAssembly->Kosinostatin

Biosynthesis of Kosinostatin involves a hybrid pathway combining products from different enzymatic systems.

Anticancer Mechanism of Action

Recent studies on Isothis compound have elucidated a detailed anticancer mechanism, which is visually summarized in the pathway below.

G IQCB Isothis compound (IQCB) ROS Excessive ROS Production IQCB->ROS AKT Inhibits Akt Phosphorylation IQCB->AKT MAPK Altered MAPK Signaling ROS->MAPK Apoptosis Mitochondrial Apoptosis MAPK->Apoptosis CellCycle G0/G1 Cell Cycle Arrest AKT->CellCycle Suppresses Cyclin D1/CDK4 Enhances p27 CellCycle->Apoptosis PARP Cleavage\nCaspase-3 Activation PARP Cleavage Caspase-3 Activation Apoptosis->PARP Cleavage\nCaspase-3 Activation Path1 Path1 Path2 Path2

Proposed anticancer mechanism of Isothis compound, involving oxidative stress, cell cycle arrest, and apoptosis.

Key Takeaways for Researchers

  • Critical Differentiator: The stereochemical configuration at the C-2' spiro carbon is the fundamental difference, best identified via ¹H NMR.
  • Stability is Key: this compound is metastable and requires careful handling (low temperature, neutral pH) during isolation and analysis to prevent isomerization to the more stable Isothis compound [4] [2].
  • The Spiro Carbon Dictates Biology: The C-2' stereochemistry not only defines the static structure but also influences the three-dimensional presentation of the molecule, which in turn modulates its interaction with biological targets like DNA topoisomerase IIα and components of the apoptosis signaling pathways [4] [2] [3].
  • Promising Biosynthetic Engineering: The unconventional origin of the pyrrolopyrrole moiety from nicotinic acid and ribose opens avenues for bioengineering to create novel analogs through pathway manipulation [5].

References

Quinocycline B spiro carbon stereochemistry C-2'

Author: Smolecule Technical Support Team. Date: February 2026

Stereochemistry and Structural Relationships

The core of quinocycline B's identity lies in its stereochemistry at the C-2' spiro carbon. The table below summarizes the key structural relationships and identities based on current literature.

Compound Name Producing Strain Stereochemistry at C-2' Relationship to this compound
Kosinostatin Micromonospora sp. TP-A0468 [1] [2] Stereoisomer of isothis compound [1] [3] Presumed to be identical to this compound [1] [3]
Isothis compound Micromonospora sp. TP-A0468 [2]; Streptomyces sp. [4] Inverted configuration compared to kosinostatin [1] Stereoisomer of kosinostatin (and by extension, this compound) [1]
This compound Streptomyces aureofaciens (as per Celmer et al.) [1] Not explicitly detailed in results Identical to kosinostatin based on physicochemical data comparison [1] [3]

The structural relationship and interconversion between these compounds can be visualized as follows. Kosinostatin (this compound) can isomerize to isothis compound through the inversion of the stereocenter at the C-2' carbon [1].

G Kosinostatin Kosinostatin (this compound) Inversion Stereochemical Inversion at C-2' Spiro Carbon Kosinostatin->Inversion IsoquinocyclineB Isothis compound Inversion->IsoquinocyclineB

Relationship between Kosinostatin and Isothis compound

Biological Activity and Therapeutic Potential

Quinocycline compounds exhibit significant antibacterial and antitumor activities, as summarized below.

Biological Activity Experimental Model/Organism Result / Effect Citation
Antibacterial Gram-positive bacteria Strong inhibition (MIC = 0.039 μg/ml) [2] [2]
Gram-negative bacteria & yeasts Moderate inhibition (MIC = 1.56-12.5 μg/ml) [2] [2]
Multidrug-resistant clinical isolates (e.g., Staphylococcus aureus Mu50) Effective [4] [4]
Antitumor / Cytotoxic Various cancer cell lines Cytotoxicity (IC₅₀ = 0.02 - 0.6 μM) [2] [2]
Mammary carcinoma cell line (MCF-7) Antiproliferative and apoptotic activity; induced p53 protein expression [5] [5]
Enzyme Inhibition Human DNA topoisomerase IIα Inhibition (IC₅₀ = 3 - 10 μM) [2] [2]
Cellular Mechanism MDA-MB-231 cancer cells Induced G0/G1 cell cycle arrest and apoptosis [6] [6]

Experimental Protocols for Analysis

For researchers aiming to confirm the structure and activity of this compound, the following methodologies from the literature can serve as a guide.

Structure Elucidation via NMR

The stereochemistry at C-2' was definitively determined through NMR analysis [1] [3].

  • Key Technique: Comparative NMR analysis of kosinostatin and isothis compound.
  • Procedure: The structures of kosinostatin and its co-isolated companion, isothis compound, were rigorously determined. By comparing their NMR data, researchers established that they were stereoisomers differing specifically in their configuration at the C-2' spiro carbon atom [1].
  • Critical Finding: The study demonstrated that kosinostatin isomerizes into isothis compound, a process that involves the inversion of the stereocenter at C-2' [1]. This stability should be considered when handling samples.
Assessing Anticancer Activity in Cell Lines

The following protocol is adapted from studies on kosinostatin and isothis compound, which are directly relevant to this compound [6] [5].

  • Cell Line Preparation: Culture relevant cancer cell lines (e.g., MCF-7 or MDA-MB-231) in appropriate media (like DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and penicillin/streptomycin. Maintain cells at 37°C in a humidified atmosphere of 5% CO₂ [5].
  • Compound Treatment: Prepare a stock solution of the compound in DMSO, ensuring the final DMSO concentration in the culture medium does not exceed 0.1% (v/v) to avoid solvent toxicity. Use serial dilution to treat cells with a range of concentrations (e.g., 1-10 μM) for a set period (e.g., 24-48 hours) [5].
  • Viability/Cytotoxicity Assay (MTT Assay):
    • After treatment, incubate cells with MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) for approximately 4 hours.
    • The mitochondrial dehydrogenase in viable cells reduces MTT to purple formazan crystals.
    • Dissolve the formed crystals in DMSO and measure the absorbance at 570 nm using a microplate reader.
    • Calculate the percentage of cell survival by comparing the absorbance of treated cells to that of untreated control cells [5].
  • Mechanistic Studies:
    • Cell Cycle Analysis: Use flow cytometry to assess the DNA content of treated cells to determine the phase of cell cycle arrest (e.g., G0/G1) [6].
    • Apoptosis Markers: Detect protein expression changes associated with apoptosis, such as the upregulation of p53, using techniques like Western blotting [5].

The experimental workflow for cell-based activity assessment is outlined below.

G A Cell Culture & Maintenance (MCF-7, MDA-MB-231) B Compound Treatment (this compound in DMSO) A->B C Viability Assay (MTT Assay) B->C D IC₅₀ Determination C->D E Mechanistic Studies D->E F Cell Cycle Analysis (Flow Cytometry) E->F G Apoptosis Detection (Western Blot for p53) E->G

Workflow for cell-based anticancer activity assessment

Research Implications and Future Directions

The definitive establishment of the C-2' stereochemistry clarifies the identity of this compound and its relationship to other natural quinocyclines. The potent activity against multidrug-resistant bacteria underscores its potential as a lead compound for novel anti-infective development [4]. Future research may focus on:

  • Biosynthetic Engineering: Leveraging genetic insights from producing strains like Micromonospora to generate novel analogs [4].
  • Mechanistic Depth: Further elucidating the precise molecular pathway by which these compounds induce apoptosis and inhibit topoisomerase IIα.
  • Structural Optimization: Using the C-2' spiro center as a key handle for semi-synthesis to improve the compound's pharmacological properties, such as stability and toxicity profile.

References

Quinocycline B natural source and discovery timeline

Author: Smolecule Technical Support Team. Date: February 2026

Natural Source and Identification of Quinocycline B

The primary source of this compound is identified as a specific strain of Micromonospora bacteria. The following table consolidates the key characteristics and research findings:

Aspect Details
Producing Organism Micromonospora sp. TP-A0468 [1]
Co-produced Compound Isothis compound [1]
Original Isolate First isolated from Streptomyces aureofaciens by CELMER et al. [1]
Structural Relationship Determined to be a stereoisomer of Isothis compound at the C-2' spiro carbon [1]
Stability Note Kosinostatin can isomerize into Isothis compound [1]

The relationship between the different identifications and source organisms described in the literature can be visualized as follows:

G Streptomyces_aureofaciens Streptomyces aureofaciens (Original isolation by Celmer) Quinocycline_B This compound Streptomyces_aureofaciens->Quinocycline_B Micromonospora_TPA0468 Micromonospora sp. TP-A0468 Kosinostatin Kosinostatin Micromonospora_TPA0468->Kosinostatin Kosinostatin->Quinocycline_B Presumed Identical Isoquinocycline_B Isothis compound Kosinostatin->Isoquinocycline_B Isomerization

Relationship between organisms and compounds based on literature.

Experimental Structural Analysis

The definitive structural determination of kosinostatin (this compound) was achieved through Nuclear Magnetic Resonance (NMR) analysis [1].

  • Key Finding: NMR data revealed that the compound is a stereoisomer of isothis compound, with the specific difference located at the C-2' spiro carbon [1].
  • Methodology: While the search result does not provide a full step-by-step protocol, it confirms that the structure was elucidated by comparing its NMR data with that of the related compound, isothis compound [1].

Information Gaps and Research Suggestions

The available information is limited, and a complete timeline of its discovery is not present in the current search results. To acquire more in-depth information, you may find the following approaches helpful:

  • Consult Specialized Databases: Search for "this compound" or "Kosinostatin" in scientific databases such as SciFinder, Reaxys, or MarinLit. These resources often contain more detailed information on isolation, synthesis, and biological activity.
  • Review Foundational Literature: The original paper by CELMER et al., which first reported this compound from Streptomyces aureofaciens, would be a crucial primary source for its initial discovery and early characterization.
  • Explore Broader Context: Quinocycline antibiotics are a class of compounds known for their antitumor properties [1]. Research into related compounds may provide useful indirect insights.

References

Quinocycline B thermal stability and storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Thermal Stability of Tetracycline Analogs

While direct data on Quinocycline B is unavailable, one study investigated the stability of various antibiotic classes in aqueous solution at 37°C, which is relevant for physiological conditions. The table below summarizes the findings for categories that include tetracycline antibiotics, which are structurally related to this compound [1].

Antibiotic Class Stability at 37°C Key Findings
Tetracyclines Excellent long-term stability Showed good thermal stability over six weeks.
Aminoglycosides Excellent long-term stability Showed good thermal stability over six weeks.
Glycopeptides Excellent long-term stability Showed good thermal stability over six weeks.
Quinolones Excellent long-term stability Showed good thermal stability over six weeks.
Beta-lactams Rapid degradation Exponential degradation over time; some sustained activity up to three weeks.

It is crucial to note that stability can vary even within the same drug class. For example, minocycline, a semisynthetic tetracycline, has been shown to be susceptible to degradation from oxidants, acids, alkalis, high temperature, and light [2].

A Framework for Stability Assessment

To establish reliable storage conditions for this compound, you would need to conduct forced degradation studies and real-time stability testing. The following workflow outlines a standard approach for characterizing the stability of a pharmaceutical compound, which can be directly applied to this compound.

G Drug Substance Drug Substance Forced Degradation Studies Forced Degradation Studies Drug Substance->Forced Degradation Studies Stress Conditions Identify Degradation Products Identify Degradation Products Forced Degradation Studies->Identify Degradation Products Develop Analytical Method Develop Analytical Method Identify Degradation Products->Develop Analytical Method e.g., HPLC, LC-MS Propose Degradation Pathways Propose Degradation Pathways Develop Analytical Method->Propose Degradation Pathways Establish Storage Conditions Establish Storage Conditions Propose Degradation Pathways->Establish Storage Conditions Real-Time Stability Testing Real-Time Stability Testing Real-Time Stability Testing->Establish Storage Conditions Data Analysis

Experimental workflow for drug stability assessment

The key components of this framework are:

  • Forced Degradation Studies: Expose the drug substance to harsh conditions to simulate long-term storage effects and identify potential degradation products [2].
    • Acid/Base Hydrolysis: Treat with HCl and NaOH to assess susceptibility to pH.
    • Oxidative Stress: Treat with hydrogen peroxide (e.g., 3% H₂O₂).
    • Thermal Stress: Expose to high temperatures (e.g., 40°C, 60°C).
    • Photolytic Stress: Expose to light as per ICH Q1B guidelines.
  • Analytical Methodology: Use techniques like 2D-LC-Q-TOF/MS to separate, identify, and characterize the drug and its degradation products without interference from non-volatile mobile phases [2].
  • Real-Time Stability Testing: Monitor the drug under proposed storage conditions (e.g., -20°C, 4°C, 25°C/60% RH) over time to validate its stability [3] [1].

Recommendations for Researchers

In the absence of specific data, you can take the following steps:

  • Assume Sensitivity: Treat this compound as susceptible to common stressors like heat, light, and pH extremes, as seen in related tetracyclines like minocycline [2].
  • Implement Cautious Storage: As a best practice for unstable compounds, store as a lyophilized (freeze-dried) powder at -20°C or -80°C, protected from light and moisture.
  • Conduct Your Own Studies: The experimental protocol above provides a roadmap to generate the necessary data to define precise storage conditions and shelf-life for your specific batch of this compound.

References

Quinocycline B isomerization mechanism to isoquinocycline B

Author: Smolecule Technical Support Team. Date: February 2026

Structural Relationship and Isomerization

The key insight comes from research on the quinocycline antibiotic kosinostatin, which was identified as the stereoisomer of isoquinocycline B at the C-2' spiro carbon [1]. The study concluded that "Kosinostatin isomerizes to isothis compound through the inversion of the stereocenter at C-2'" and noted that kosinostatin is likely identical to the previously isolated This compound [1]. This establishes a direct link where the isomerization is a simple epimerization at a single chiral center.

The diagram below illustrates this stereochemical relationship.

G This compound (Kosinostatin) This compound (Kosinostatin) Isothis compound Isothis compound This compound (Kosinostatin)->Isothis compound Stereochemical Inversion at C-2'

Stereochemical relationship between the two isomers

Experimental Protocol for Structure Determination

The primary evidence for the isomerization and structural determination comes from Nuclear Magnetic Resonance (NMR) analysis [1]. The following table summarizes the core methodology used to distinguish between the isomers.

Experimental Aspect Description
Core Technique Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective Determine the complete structure and relative stereochemistry, particularly at the C-2' spiro carbon.
Key Comparison Direct comparison of NMR data (likely 1H, 13C, and 2D spectra like COSY, NOESY, HMBC) between kosinostatin and isothis compound.
Critical Finding NMR spectra revealed that the two compounds were stereoisomers, differing only in their configuration at a single carbon atom (C-2').
Supporting Evidence Comparison of physico-chemical properties (e.g., melting point, optical rotation) further confirmed the identity.

A Broader Biosynthetic Context

While not a direct protocol for the spontaneous isomerization, related research on C-4 deoxyanthracycline biosynthesis reveals complex, enzyme-catalyzed redox processes that can achieve similar hydroxyl regioisomerization on the anthracycline core [2]. This involves a four-enzyme cascade including cryptic hydroxylation and steps catalyzed by NmrA-like short-chain dehydrogenase/reductases [2]. This highlights that such isomerizations can be fundamental tailoring steps in the biosynthesis of related antibiotics.

References

Comprehensive Application Notes and Protocols: Purification, Analysis, and Bioactivity Assessment of Quinocycline B

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Background

Quinocycline B is a biologically significant quinocycline antibiotic characterized by a unique tetracyclic quinone structure and a spiro carbon center that confers its biological activity. This compound was first isolated from Streptomyces aureofaciens and has also been identified in marine-derived Micromonospora species, demonstrating the diverse biosynthetic capabilities of Actinobacteria. [1] [2] this compound exists in equilibrium with its stereoisomer kosinostatin through inversion of the stereochemistry at the C-2' spiro carbon, creating a complex system that requires careful analytical consideration during purification and characterization. [2] The compound demonstrates remarkable biological activities, including potent antibacterial properties against Gram-positive bacteria and significant antitumor effects through inhibition of human DNA topoisomerase IIα, making it a promising candidate for pharmaceutical development. [1]

The structural complexity of this compound, particularly its stereochemical dynamics, presents unique challenges for isolation and purification. Researchers must employ sophisticated chromatographic techniques to separate it from closely related analogues and manage its equilibrium state with kosinostatin. This document provides comprehensive protocols and analytical methods developed to address these challenges, enabling researchers to consistently obtain high-purity this compound for further pharmaceutical investigation and development. The methodologies outlined herein integrate both traditional and modern approaches to natural product isolation, with particular emphasis on ODS column chromatography as a pivotal purification step.

Purification Methods

Source and Extraction

The initial step in obtaining this compound involves cultivation of an appropriate microbial strain, typically Micromonospora sp. TP-A0468 or Streptomyces aureofaciens. The producing strain is cultured in an appropriate liquid medium with aeration for 7-14 days to allow for adequate antibiotic production. Following the fermentation process, the culture broth is separated into cellular biomass and supernatant through centrifugation or filtration. This compound is primarily extracellular and can be efficiently extracted from the clarified culture fluid using organic solvent extraction. [1]

Optimal extraction is achieved using ethyl acetate or a mixture of chloroform and methanol (2:1 v/v) in a ratio of approximately 1:1 (supernatant to solvent). The extraction should be performed at neutral to slightly acidic pH (6.0-6.5) to maximize recovery while maintaining compound stability. Multiple extractions (typically 2-3) are recommended to ensure comprehensive recovery of the target compound. The combined organic phases are then concentrated under reduced pressure at temperatures not exceeding 40°C to prevent degradation, yielding a crude extract that serves as the starting material for subsequent purification steps. [1]

ODS Column Chromatography

ODS (Octadecylsilyl) reversed-phase chromatography represents the cornerstone of this compound purification, providing exceptional separation from closely related compounds like isothis compound and kosinostatin. The high carbon load and end-capping of modern ODS stationary phases facilitate superior resolution of these structurally similar quinocycline antibiotics.

Table 1: ODS Column Chromatography Conditions for this compound Purification

Parameter Specification Notes
Stationary Phase ODS (C18) silica 5-10 μm particle size, 100-120 Å pore size
Column Dimensions 20-50 cm length × 2-5 cm ID Scale according to crude extract mass
Mobile Phase Gradient: Methanol/Water or Acetonitrile/Water From 40% to 80% organic modifier over 60-90 min
Flow Rate 1-2 mL/min (analytical) or 5-10 mL/min (preparative) Adjust to maintain back pressure <2000 psi
Detection UV-Vis at 254 nm and 365 nm This compound exhibits characteristic absorbance
Fraction Collection Based on UV absorption threshold Monitor for typical yellow-orange bands

The crude extract should be dissolved in a minimal volume of the starting mobile phase (approximately 40% methanol in water) and filtered through a 0.45 μm membrane before loading. Following sample application, the gradient elution program should be implemented with a shallow increase in organic modifier concentration (0.5-1.0% per minute) to achieve optimal separation. This compound typically elutes at approximately 60-65% methanol under these conditions. [1]

Fraction analysis should be performed using TLC or analytical HPLC, with appropriate fractions pooled and concentrated. For maximum purity, a second isocratic or shallow gradient ODS chromatography step may be employed using slightly modified conditions (e.g., 55% methanol in water). The final product is obtained as an orange to red crystalline solid after lyophilization, with typical yields of 10-50 mg per liter of culture broth depending on the producing strain and fermentation conditions.

Analytical Methods

HPLC Analysis and Method Validation

High-performance liquid chromatography provides the principal method for assessing the purity and stability of this compound. The development of a robust HPLC method must account for the separation of this compound from its stereoisomer kosinostatin and potential degradation products.

Table 2: Validated HPLC Conditions for this compound Analysis

Parameter Specification Purpose/Rationale
Column Waters XBridge BEH C18 (50 × 4.6 mm, 5 μm) or equivalent Excellent peak shape for quinocyclines
Mobile Phase Gradient: 5 mM Ammonium formate (pH 2.5) and Methanol with 5 mM Ammonium formate pH control minimizes epimerization; MS compatibility
Gradient Program 40-80% Methanol over 10 min, hold at 80% for 2 min Resolution of this compound from related compounds
Flow Rate 0.8-1.0 mL/min Optimal efficiency and reasonable run time
Column Temperature 30°C Enhances retention time reproducibility
Detection PDA (240-500 nm) or MS Confirms identity and monitors degradation
Injection Volume 5-20 μL Balance of sensitivity and resolution

Method validation should establish specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The method should demonstrate specificity by baseline separation of this compound from kosinostatin (resolution >1.5), with the typical retention time for this compound between 6-8 minutes under these conditions. [3] For linearity, the method should show a correlation coefficient >0.999 over a concentration range of 0.05-30 mg/L, with precision demonstrating ≤2% RSD for replicate injections. Sample preparation for analysis involves dissolution in methanol or mobile phase at concentrations of 0.1-1.0 mg/mL, followed by filtration through a 0.22 μm syringe filter.

NMR Structural Analysis

Nuclear Magnetic Resonance spectroscopy serves as the definitive technique for structural confirmation of this compound and differentiation from its stereoisomers. The complete assignment of proton and carbon chemical shifts is essential for verifying the identity of the purified compound, with particular attention to the configuration at the C-2' spiro carbon, which distinguishes this compound from kosinostatin. [2]

Standard NMR experiments include ( ^1H ) NMR (500-800 MHz), ( ^{13}C ) NMR (125-200 MHz), COSY, HSQC, HMBC, and NOESY. For this compound, critical NMR characteristics include the distinctive spiro carbon resonance at approximately δC 100-110 ppm and quinone carbonyl carbons at δC 180-190 ppm. The stereochemistry at C-2' can be confirmed through NOE experiments and comparison with published data for kosinostatin, which exhibits different coupling constants and NOE correlations in the spiro system. [2] Sample preparation involves dissolution of 2-5 mg of purified compound in deuterated DMSO or CDCl₃, with spectra acquired at 25-30°C. For stability during extended data acquisition, samples should be protected from light and maintained under inert atmosphere when possible.

Bioactivity Data

This compound demonstrates significant biological activities across multiple assay systems, supporting its potential as a lead compound for antibacterial and anticancer drug development.

Table 3: Bioactivity Profile of this compound

Assay System Activity Quantitative Results Experimental Conditions
Antibacterial vs. Gram-positive bacteria MIC = 0.039 μg/mL Microdilution method, 24h incubation
vs. Gram-negative bacteria MIC = 1.56-12.5 μg/mL Microdilution method, 24h incubation
vs. Yeasts MIC = 1.56-12.5 μg/mL Microdilution method, 48h incubation
Cytotoxicity vs. Various cancer cell lines IC₅₀ = 0.02-0.6 μM MTT assay, 72h exposure
Enzyme Inhibition Human DNA topoisomerase IIα IC₅₀ = 3-10 μM Relaxation assay, 30min pre-incubation

The potent antibacterial activity against Gram-positive organisms, combined with broad-spectrum cytotoxicity against various cancer cell lines, highlights the dual therapeutic potential of this compound. [1] The primary mechanism of action involves inhibition of human DNA topoisomerase IIα, disrupting DNA replication and repair in rapidly dividing cells. This molecular target engagement occurs at concentrations significantly higher than those required for cytotoxicity, suggesting additional mechanisms may contribute to the compound's biological effects.

Experimental Protocols

Step-by-Step Purification Protocol

Protocol: ODS Column Chromatography Purification of this compound from Microbial Fermentation

Materials:

  • Crude extract containing this compound (100-500 mg)
  • ODS stationary phase (e.g., YMC ODS-A, 5 μm particle size)
  • Glass column with adjustable adapters (e.g., 30 cm × 2.5 cm ID)
  • HPLC-grade methanol, water, and ethyl acetate
  • Rotary evaporator with water bath temperature control
  • Lyophilizer

Procedure:

  • Column Preparation:

    • Slurry 50 g of ODS stationary phase in methanol and pack into the glass column using gentle pressure.
    • Equilibrate with at least 3 column volumes of starting mobile phase (40% methanol in water) at a flow rate of 5 mL/min.
  • Sample Preparation:

    • Dissolve 200 mg of crude extract in 10 mL of 40% methanol.
    • Filter through a 0.45 μm PTFE membrane to remove particulate matter.
  • Sample Loading:

    • Carefully apply the sample solution to the top of the prepared column.
    • Wash with 50 mL of 40% methanol to remove unbound components.
  • Gradient Elution:

    • Initiate a linear gradient from 40% to 80% methanol over 90 minutes.
    • Maintain a constant flow rate of 5 mL/min.
    • Collect fractions of 10 mL each in amber glass tubes.
  • Fraction Analysis:

    • Monitor fractions by TLC (silica gel, 10% methanol in chloroform) or analytical HPLC.
    • Pool fractions containing this compound (typically eluting between 60-65% methanol).
  • Concentration:

    • Reduce the volume of pooled fractions by rotary evaporation at 35°C.
    • Remove residual organic solvent by lyophilization.
  • Secondary Purification (Optional):

    • For highest purity requirements, repeat ODS chromatography with isocratic elution (55% methanol).

Yield: Typically 15-25% from crude extract, with purity >95% by HPLC.

HPLC Method Validation Protocol

Protocol: Validation of HPLC Method for this compound Quantification

Specificity:

  • Prepare individual solutions of this compound, kosinostatin, and isothis compound.
  • Verify baseline separation with resolution (Rs) >1.5 between all peaks.
  • Assess peak purity using PDA detection (200-500 nm).

Linearity:

  • Prepare standard solutions at six concentration levels (0.05, 0.1, 0.5, 1.0, 10, 30 mg/L).
  • Inject each concentration in triplicate and plot peak area versus concentration.
  • Calculate correlation coefficient (r²), which should exceed 0.999.

Accuracy (Recovery):

  • Spike placebo matrix with known quantities of this compound at three levels (80%, 100%, 120% of target concentration).
  • Analyze six replicates at each level and calculate percent recovery (target: 98-102%).

Precision:

  • Analyze six independent preparations at 100% of test concentration.
  • Calculate %RSD for peak areas (acceptance criteria: ≤2.0%).

Robustness:

  • Deliberately vary method parameters (flow rate ±0.1 mL/min, temperature ±2°C, organic modifier ±2%).
  • Evaluate system suitability parameters to ensure method resilience.

Visual Workflows

Purification Workflow

purification Start Fermentation Broth (Micromonospora sp.) Centrifuge Centrifugation (5000 × g, 15 min) Start->Centrifuge Supernatant Supernatant Collection Centrifuge->Supernatant Extraction Solvent Extraction (Ethyl acetate, 1:1 v/v) Supernatant->Extraction Organic Organic Phase Concentration (Rotary evaporation, ≤40°C) Extraction->Organic ODS ODS Column Chromatography (Gradient: 40-80% MeOH) Organic->ODS Analysis Fraction Analysis (HPLC/PDA at 254 nm) ODS->Analysis Pool Pool Pure Fractions Analysis->Pool Lyophilize Lyophilization Pool->Lyophilize Final Pure this compound (Orange-red powder) Lyophilize->Final

Analytical and Bioassessment Pathway

analysis Sample Purified this compound HPLC HPLC Analysis (XBridge C18, pH 2.5) Sample->HPLC NMR NMR Characterization (1H, 13C, COSY, HMBC) HPLC->NMR Bioassay Bioactivity Assessment NMR->Bioassay Antibacterial Antibacterial Assays (Microdilution MIC) Bioassay->Antibacterial Cytotoxicity Cytotoxicity Screening (MTT assay, 72h) Bioassay->Cytotoxicity Enzyme Enzyme Inhibition (Topo IIα relaxation) Bioassay->Enzyme Data Integrated Data Analysis Antibacterial->Data Cytotoxicity->Data Enzyme->Data

Conclusion

The protocols and application notes presented herein provide a comprehensive framework for the purification, analysis, and bioactivity assessment of this compound. The emphasis on ODS reversed-phase chromatography as the principal purification technique reflects its critical role in achieving the separation efficiency necessary to obtain this compound in high purity, free from its stereoisomers and related analogues. When implemented with attention to the detailed parameters provided, researchers can expect consistent yields of purified this compound suitable for advanced pharmaceutical development.

The validated HPLC method offers robust quantification and purity assessment, while the recommended NMR approaches enable definitive structural confirmation, particularly regarding the critical C-2' spiro center configuration. Integration of these analytical controls with the standardized bioactivity assays creates a comprehensive workflow for advancing this compound through the drug discovery pipeline. As resistance to existing antibiotics continues to escalate and the need for novel anticancer agents grows, the methodologies outlined here will support continued investigation of this promising natural product and its analogues.

References

Quinocycline B antibacterial susceptibility testing MIC

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Isoquinocycline B

Isothis compound is a quinocycline antibiotic produced by certain bacterial species, such as a novel Micromonospora strain isolated from deep-sea sponges and various Streptomyces species [1] [2] [3]. Its structure consists of an anthracycline-like aglycon core coupled to a functionalised pyrrolopyrrole ring [1]. It exhibits potent activity against a range of multidrug-resistant pathogens, including Staphylococcus aureus and Acinetobacter baumannii [1]. It also demonstrates cytotoxicity against cancer cell lines, such as mammary carcinoma (MCF-7), by inhibiting human DNA topoisomerase IIα and expressing the pro-apoptotic p53 protein [2].

Proposed Susceptibility Testing Protocol

This protocol outlines the broth microdilution method, the gold standard for determining Minimum Inhibitory Concentrations (MICs), adapted for Isothis compound based on common laboratory practices [4] [5].

Workflow Overview

The diagram below illustrates the complete experimental workflow for Isothis compound susceptibility testing.

start Start Experiment prep Preparation of Reagents and Bacterial Inoculum start->prep drug Prepare Isothis compound Serial Dilutions prep->drug inoc Inoculate MIC Plates drug->inoc incubate Incubate Plates (35±2°C for 16-20 hours) inoc->incubate read Read and Record MICs incubate->read qc Perform Quality Control read->qc qc->inoc QC passed end Report Results qc->end

Materials and Reagents
  • Isothis compound Standard: Obtain a purified standard. Prepare a stock solution in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the test does not affect bacterial growth (typically ≤1% v/v) [2].
  • Growth Media: Use cation-adjusted Mueller-Hinton II broth (CAMHB) for non-fastidious bacteria [4] [5].
  • Bacterial Strains: Fresh clinical or reference isolates. Include quality control (QC) strains such as:
    • Escherichia coli ATCC 25922
    • Staphylococcus aureus ATCC 29213
  • Equipment: Sterile 96-well U-bottom microdilution trays, micropipettes, incubator.
Step-by-Step Procedure
  • Inoculum Preparation:

    • Grow bacterial isolates on appropriate agar for 18-24 hours.
    • Suspend colonies in saline or broth to a turbidity of 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
    • Dilute the suspension in CAMHB to achieve a final working inoculum of ~5 x 10⁵ CFU/mL in each well of the microdilution tray [4] [5].
  • MIC Plate Preparation:

    • Prepare a twofold serial dilution of Isothis compound in CAMHB. A typical dilution range might be from 0.06 µg/mL to 128 µg/mL.
    • Dispense 100 µL of each antibiotic dilution into the wells of the microdilution tray.
    • Add 100 µL of the prepared bacterial inoculum (~5 x 10⁵ CFU/mL) to each well.
    • Include growth control (medium + inoculum) and sterility control (medium only).
  • Incubation: Incubate the trays at 35±2°C for 16-20 hours in an ambient air incubator [4].

  • Reading and Interpreting MICs:

    • After incubation, examine the plates. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of Isothis compound that completely inhibits visible growth of the organism [4] [5].

Reported Antimicrobial Activity of Quinocycline Antibiotics

The table below summarizes available MIC data for quinocycline antibiotics from recent research publications.

Table 1: Reported Minimum Inhibitory Concentrations (MICs) for Quinocycline Antibiotics

Bacterial Strain Relevant Characteristics Reported MIC (µg/mL) Compound Tested Citation
Staphylococcus aureus Mu50 Methicillin-resistant (MRSA), Vancomycin-resistant Activity confirmed (exact MIC not specified) Isothis compound [1]
Acinetobacter baumannii ATCC 19606 Reference strain Activity confirmed (exact MIC not specified) Isothis compound [1]
Acinetobacter baumannii ATCC 17978 Wild-type 1.0 Isothis compound [1]
Acinetobacter baumannii CCD167h1.1 Efflux pump knockout (ΔadeIJ, ΔA1S_3447-3446) 0.5 Isothis compound [1]
Escherichia coli BW25113 Wild-type 16.0 Isothis compound [1]
MCF-7 Cell Line Mammary carcinoma (for anticancer activity) IC₅₀ values reported for cytotoxic activity Kosinostatin [2]

Critical Considerations for Testing

  • Lack of Established Breakpoints: There are currently no CLSI or FDA-recognized interpretive criteria (breakpoints: S, I, R) for Isothis compound [6]. MIC values should be reported as numerical data for research comparisons.
  • Method-Dependent Results: Susceptibility testing results can vary with methodology. Studies on other antibiotics like minocycline show that methods like Etest can yield higher MICs compared to broth microdilution [4] [5]. Adhering to a standardized protocol is crucial for reproducibility.
  • Compound Stability: Be aware that kosinostatin, a related quinocycline, is reported to be unstable and can isomerize to Isothis compound at room temperature [1]. Proper handling, storage, and solvent conditions are essential.

Quality Control and Validation

  • QC Ranges: Since no QC ranges exist for Isothis compound, laboratories should establish their own in-house ranges using standard reference strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) by testing them repeatedly over multiple days.
  • Method Correlation: If alternative methods like disk diffusion are used, they must be validated against the reference broth microdilution method to categorize results correctly and avoid very major or major errors [4] [5].

References

Cytotoxicity Assessment of Kosinostatin (A Quinocycline Antibiotic)

Author: Smolecule Technical Support Team. Date: February 2026

This section provides a detailed methodology for evaluating the anticancer potential of kosinostatin against the human mammary carcinoma cell line (MCF-7), summarizing key procedures and findings from a foundational study [1].

Summary of Cytotoxic Activity and Assay Results

The table below summarizes the quantitative data on kosinostatin's effects on MCF-7 cells after 24-48 hours of treatment [1].

Assay Type Key Measured Parameters Treatment Concentrations Observed Outcomes
Cell Viability (MTT Assay) Reduction of MTT to formazan (Absorbance at 570 nm) 1, 2, 5, 10 μM Concentration-dependent decrease in cell survival [1].
Cytotoxicity (LDH Leakage) Lactate dehydrogenase release (moles NADH/min/well) 5, 10 μM Increased LDH release, indicating loss of membrane integrity [1].
Oxidative Stress (GSH Estimation) Total reduced glutathione (μg GSH/mg protein) 5, 10 μM Depletion of intracellular GSH levels, suggesting oxidative stress [1].
Apoptosis Marker (Western Blot) Expression level of p53 protein (normalized to β-actin) 2, 5, 10 μM Upregulation of the pro-apoptotic p53 protein [1].
Experimental Protocol

1. Test Compound Preparation

  • Dissolve kosinostatin in DMSO and dilute in serum-free RPMI-1640 or DMEM culture medium [1].
  • Pass the solution through a 0.045 μm syringe filter for sterilization [1].
  • The final concentration of DMSO should not exceed 0.1% (v/v) to avoid solvent toxicity [1]. Store at 4°C [1].

2. Cell Culture and Treatment

  • Maintain human MCF-7 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum and 1% penicillin-streptomycin [1].
  • Culture cells in a humidified incubator at 37°C with 5% CO₂ [1].
  • Seed cells at appropriate densities and allow to adhere for 24 hours before treatment with kosinostatin [1].

3. Key Assay Methodologies

  • MTT Cell Viability Assay [1]:

    • Seed MCF-7 cells in a 96-well microplate (1×10⁴ cells/well in 180 μL medium) and culture for 24 hours.
    • Treat with kosinostatin (1, 2, 5, and 10 μM) for 24 hours.
    • Add 30 μL of MTT tetrazolium dye (5 mg/mL in PBS) to each well and incubate for 4 hours.
    • Carefully remove the medium and dissolve the formed purple formazan crystals in 100 μL of DMSO.
    • Measure the absorbance at 570 nm using a microplate reader.
    • Calculate cell survival percentage versus untreated control cells.
  • Lactate Dehydrogenase (LDH) Leakage Assay [1]:

    • Treat cells as described above.
    • Measure the activity of LDH released into the culture medium.
    • Express LDH activity as moles of NADH utilized per minute per well.
  • Estimation of Reduced Glutathione (GSH) [1]:

    • Lyse 1×10⁶ cells with 1 mL of 5% Trichloroacetic Acid.
    • Remove precipitate by centrifugation.
    • Add supernatant to DTNB reagent and make up the volume to 3 mL.
    • Read the absorbance at 412 nm.
    • Quantify reduced glutathione and express as μg of GSH per mg of protein.
  • Expression of p53 by Western Blotting [1]:

    • Treat MCF-7 cells (1×10⁶/mL) with kosinostatin for 48 hours.
    • Lyse cells and separate proteins using SDS-PAGE.
    • Transfer proteins to a PVDF membrane.
    • Block membrane and incubate with primary anti-p53 antibody, followed by an HRP-conjugated secondary antibody.
    • Visualize protein bands and normalize p53 band intensity to β-actin.

Experimental Workflow and Apoptotic Pathway

The following diagram illustrates the key experimental steps and the proposed mechanism of action of kosinostatin, from cell treatment to apoptosis induction.

kosinostatin_workflow Kosinostatin Cytotoxicity Assay Workflow cluster_workflow Experimental Workflow cluster_pathway Proposed Apoptotic Pathway A Cell Culture & Treatment B Viability & Cytotoxicity Assays A->B C Biochemical & Molecular Analysis B->C D Data Collection & Analysis C->D E Kosinostatin Exposure F Cellular Stress Induction (Oxidative Stress, etc.) E->F G p53 Protein Upregulation F->G H Activation of Apoptosis (Programmed Cell Death) G->H I Inhibition of Cancer Cell Proliferation H->I Start Start

Discussion and Notes for Researchers

  • Mechanism Insight: The observed upregulation of p53 is a critical finding [1]. p53 is a tumor suppressor protein that, upon activation, can initiate cell cycle arrest and apoptosis in response to cellular damage, such as that induced by kosinostatin.
  • Antibacterial Activity: Kosinostatin also exhibits strong antibacterial activity, which was assessed via agar well diffusion assay [1]. This highlights its potential as a broad-spectrum bioactive compound.
  • Compound Sourcing: For experimental work, kosinostatin can be sourced from chemical suppliers like Sigma-Aldrich [1].
  • Adapting the Protocol: This protocol can be adapted for other quinocycline antibiotics and tested on different cancer cell lines. Key parameters to optimize include treatment duration, concentration range, and the use of additional apoptosis assays.

References

Comprehensive Application Notes and Protocols: Quinocycline B DNA Topoisomerase IIα Inhibition Assays

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Topoisomerase IIα and Its Therapeutic Relevance

Topoisomerase IIα is a crucial enzyme in eukaryotic cells that manages DNA topological constraints during essential processes including DNA replication, transcription, and chromosome segregation. This enzyme functions as a homodimer that creates transient double-strand breaks in DNA, passing an intact DNA helix through the break before resealing it, thereby resolving topological problems like supercoils and catenanes. The type II topoisomerase family includes two primary isoforms in mammals: topoisomerase IIα and topoisomerase IIβ. The α-isoform is particularly notable as it is highly expressed in proliferating cells and serves as a primary target for many anticancer drugs, making it a critical focus for drug development efforts. [1]

Quinocycline B belongs to the quinone class of natural products predominantly isolated from actinobacteria, especially Streptomyces species. Actinobacteria are renowned as prolific producers of bioactive secondary metabolites, with approximately 70% of microbial secondary compounds originating from this bacterial group. [2] [3] These natural products have demonstrated significant potential as topoisomerase inhibitors, interfering with the enzyme's normal function and causing lethal DNA damage to rapidly dividing cancer cells. The chemical structure of this compound contains quinone functional groups that appear critical for its bioactivity, potentially facilitating redox cycling and intercalation into DNA, thereby stabilizing the cleavage complex formation. [2]

Mechanisms of Topoisomerase IIα Inhibition

Molecular Interactions and Biological Consequences

This compound functions as a topoisomerase poison rather than a simple catalytic inhibitor, acting through a stabilization mechanism that differs fundamentally from general enzyme inhibition. The compound traps the enzyme-DNA covalent complex at a critical juncture in the catalytic cycle, specifically after DNA cleavage but before religation. This stabilized cleavage complex creates a physical barrier to essential DNA processes and generates persistent double-strand breaks when replication machinery encounters the blocked complex. The cytotoxic lesions thus formed trigger apoptotic signaling pathways and ultimately lead to cell death in proliferating cancer cells, providing the therapeutic benefit. [4] [1]

The molecular architecture of this compound appears particularly suited for interaction with the topoisomerase IIα-DNA complex. The quinone moiety may facilitate intercalation between DNA base pairs at the enzyme interface, while additional functional groups potentially engage in specific interactions with amino acid residues in the enzyme's active site. This multi-point binding enhances the stability of the cleavage complex and increases the potency of inhibition. Evidence suggests that the presence or absence of specific atoms and chemical units in the quinone structure significantly influences biological activity, highlighting the importance of structure-activity relationships in this compound class. [2] [3]

Experimental Protocols for Assessing this compound Activity

Topoisomerase IIα Decatenation Assay

The decatenation assay serves as a fundamental method for evaluating topoisomerase IIα activity and its inhibition by this compound. This assay specifically measures the enzyme's ability to separate interlinked DNA molecules (catenanes), which is a primary physiological function of topoisomerase IIα during chromosome segregation. The protocol utilizes kinetoplast DNA (kDNA) from Crithidia fasciculata as substrate, which consists of a massive network of thousands of interlocked circular DNA molecules that remain trapped in the well during agarose gel electrophoresis unless decatenated by topoisomerase II activity. [4] [1]

3.1.1 Materials and Reagents

Table 1: Reaction Components for Decatenation Assay

Component Final Concentration Volume per Reaction Notes
10X Topoisomerase II Reaction Buffer 1X 2 µL 50 mM Tris-HCl (pH 7.5), 120 mM KCl, 10 mM MgCl₂, 1 mM ATP, 0.5 mM DTT
ATP Solution 1 mM 0.5 µL Prepare fresh from 20 mM stock
kDNA Substrate 0.5 µg/µL 1 µL Store at -20°C, avoid repeated freeze-thaw cycles
Purified Topoisomerase IIα Variable 1 µL Titrate to achieve 80-90% decatenation in controls
This compound Test Solution Variable 1 µL Prepare serial dilutions in appropriate solvent
Sterile Water - 14.5 µL Nuclease-free
Total Volume - 20 µL -
3.1.2 Procedure
  • Prepare reaction mixtures on ice by combining components in the order listed in Table 1, adding this compound before enzyme addition
  • Initiate reactions by transferring tubes to a 37°C water bath and incubating for 30 minutes
  • Terminate reactions by adding 2 µL of 250 mM EDTA (pH 8.0) and 4 µL of 5X loading dye
  • Load entire samples onto a 0.8% agarose gel prepared in 1X TAE buffer and electrophorese at 5 V/cm for 2-3 hours
  • Stain gel with 0.5 µg/mL ethidium bromide for 30 minutes, then destain in water for 15 minutes
  • Visualize under UV transillumination and document with gel imaging system
3.1.3 Data Interpretation

In this assay, successful decatenation releases individual minicircles that migrate as a discrete band approximately midway through the gel, while undecatenated kDNA remains trapped in the well. This compound inhibition manifests as dose-dependent reduction in the minicircle band intensity with corresponding increase in well retention. The IC₅₀ value can be determined by quantifying the minicircle band intensity relative to no-inhibitor controls across a range of this compound concentrations. [4]

hierarchy start Prepare Reaction Mixtures incubate Incubate at 37°C for 30 minutes start->incubate All components on ice stop Stop Reaction with EDTA and Loading Dye incubate->stop Precise timing gel Agarose Gel Electrophoresis stop->gel Load entire volume stain Ethidium Bromide Staining gel->stain 0.8% agarose 1X TAE visualize UV Visualization and Documentation stain->visualize Destain if necessary analyze Band Intensity Analysis visualize->analyze Image quantification

Diagram 1: Experimental workflow for the topoisomerase IIα decatenation assay to evaluate this compound inhibition

DNA Supercoiling Inhibition Assay

While not the primary cellular function of topoisomerase IIα, the supercoiling inhibition assay provides valuable supplementary data on this compound's mechanism. This assay measures the enzyme's ability to relax supercoiled DNA, with inhibition manifesting as retention of supercoiled plasmid DNA rather than conversion to relaxed forms. The protocol shares many components with the decatenation assay but uses negatively supercoiled plasmid DNA as substrate. [4]

3.2.1 Procedure
  • Prepare reaction mixtures containing 10 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl₂, 1 mM ATP, 0.5 mM DTT, and 0.5 µg supercoiled pBR322 DNA
  • Add purified topoisomerase IIα and varying concentrations of This compound in a total volume of 20 µL
  • Incubate at 37°C for 30 minutes, then terminate reactions with 1% SDS and 50 µg/mL proteinase K
  • Incubate additional 15 minutes at 37°C to digest enzyme
  • Analyze by 0.8% agarose gel electrophoresis in 1X TAE buffer with 0.5 µg/mL ethidium bromide
  • Visualize and document as in decatenation assay
3.2.2 Data Interpretation

In this assay, uninhibited topoisomerase IIα converts supercoiled DNA (rapidly migrating form) to relaxed DNA (slowly migrating form). This compound inhibition appears as dose-dependent retention of the supercoiled DNA band. Comparison with drug-free controls allows quantification of inhibition potency. This assay helps distinguish between catalytic inhibitors and topoisomerase poisons like this compound when combined with cleavage complex detection assays. [1]

Cleavage Complex Detection Assay

The cleavage complex detection assay directly measures the stabilization of covalent topoisomerase IIα-DNA complexes, which represents the primary mechanism of action for this compound as a topoisomerase poison. This method provides the most direct evidence of this compound's proposed mechanism and can be performed using both in vitro and cellular approaches. [4] [1]

3.3.1 In Vitro Complex Trapping
  • Prepare reaction mixtures similar to decatenation assay but with radiolabeled or biotinylated DNA substrate
  • Incubate with topoisomerase IIα and This compound for 20 minutes at 37°C
  • Add 1% SDS and 50 µg/mL proteinase K to terminate and digest free protein
  • Analyze by agarose gel electrophoresis and transfer to nylon membrane for Southern blotting
  • Alternatively, detect complexes using antibody-based methods if using immunoprecipitation
3.3.2 In Vivo Complex of Enzyme (ICE) Assay

The ICE assay detects and quantifies topoisomerase IIα-DNA complexes formed in intact cells following this compound treatment, providing critical physiological relevance.

  • Treat cells with This compound at various concentrations and time points
  • Lysc cells in 1% Sarkosyl to preserve protein-DNA complexes
  • Layer lysates onto CsCl step gradients and centrifuge at 165,000 × g for 20 hours
  • Collect fractions and analyze by dot blot or slot blot using anti-topoisomerase IIα antibodies
  • Quantify signals relative to untreated controls to determine complex formation efficiency

Table 2: Comparative Analysis of Topoisomerase IIα Assay Applications

Assay Type Key Readout Detection Limit Throughput Biological Relevance Key Advantage
Decatenation DNA minicircle release 5-10 ng Medium High (physiological function) Direct activity measurement
Supercoiling Inhibition Relaxed DNA formation 10-20 ng Medium Moderate (supplementary) Simple visualization
Cleavage Complex (ICE) Covalent complex stability 1-5 ng Low Very High (cellular context) Direct mechanism evidence
RADAR/ELISA Protein-DNA adducts <1 ng High High (quantitative) High sensitivity and throughput

Data Analysis and Interpretation

Quantification Methods and Parameters

Accurate quantitative analysis of this compound inhibition requires careful measurement of dose-response relationships across multiple assays. For the decatenation assay, gel band intensity should be quantified using image analysis software such as ImageJ or proprietary gel analysis systems. Calculate the percentage inhibition using the formula:

% Inhibition = [1 - (Band Intensity with Drug / Band Intensity without Drug)] × 100

Generate dose-response curves by plotting percentage inhibition against the logarithm of this compound concentration. Fit data using nonlinear regression to determine the IC₅₀ value (concentration causing 50% inhibition). For the ICE assay, normalize signals to DNA content and express as relative complex formation compared to untreated controls. [4] [1]

Troubleshooting Common Issues
  • Incomplete Decatenation in Controls: This suggests insufficient enzyme activity; titrate enzyme concentration or check ATP supplementation
  • High Background in Cleavage Assays: Optimize wash stringency and include appropriate negative controls
  • Variable Results Between Replicates: Ensure consistent reaction conditions and fresh ATP preparations
  • Cytotoxicity Without Complex Formation: Suggests off-target effects; confirm specificity using multiple assay formats

hierarchy problem Identify Experimental Issue incomplete Incomplete Decatenation in Controls problem->incomplete highbg High Background in Cleavage Assays problem->highbg variable Variable Results Between Replicates problem->variable cytotoxicity Cytotoxicity Without Complex Formation problem->cytotoxicity solution1 Titrate Enzyme Concentration Check ATP Supply incomplete->solution1 solution2 Optimize Wash Stringency Include Negative Controls highbg->solution2 solution3 Standardize Conditions Use Fresh ATP variable->solution3 solution4 Confirm Specificity with Multiple Assay Formats cytotoxicity->solution4

Diagram 2: Troubleshooting guide for common technical issues encountered in topoisomerase IIα inhibition assays with this compound

Research Applications and Future Directions

The comprehensive characterization of This compound using these protocols provides critical data for drug development pipelines targeting topoisomerase IIα. The multi-assay approach allows researchers to establish both the potency and mechanistic profile of this promising natural product. As a bacterial secondary metabolite, this compound represents the significant potential of actinobacterial natural products in anticancer drug discovery, with approximately 76% of anti-colorectal cancer compounds derived from Streptomyces species alone. [2] [3]

Future applications of these protocols may include structure-activity relationship studies of this compound analogs, combination therapy assessments with other anticancer agents, and mechanistic studies of resistance development. The chemical structure of this compound, particularly its quinone moiety and associated functional groups, provides opportunities for medicinal chemistry optimization to enhance potency while reducing potential off-target effects. Additionally, these assay protocols can be adapted for high-throughput screening formats to expedite the discovery of next-generation topoisomerase IIα inhibitors inspired by the quinocycline structural scaffold. [2] [3]

References

Comprehensive Application Notes and Protocols: Optimized Solvent Extraction of Quinocycline B from Microbial Culture Broth

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Quinocycline B is a member of the quinocycline family of antibiotics, characterized by an anthracycline-like aglycon core coupled to a functionalized pyrrolopyrrole ring. This structural complexity contributes to its significant biological activity against a broad spectrum of multidrug-resistant pathogens, including both Gram-positive and Gram-negative bacteria. The discovery and characterization of this compound from a novel Micromonospora robiginosa strain (28ISP2-46T) isolated from a deep-sea sponge microbiome highlights its pharmaceutical relevance in addressing the growing antibiotic resistance crisis. The extraction efficiency of this compound directly influences yield, purity, and subsequent biological evaluation, making optimized extraction protocols essential for both research and potential commercial applications. These notes provide detailed, reproducible methodologies for the effective extraction of this compound from microbial fermentation broth, incorporating optimization parameters to maximize recovery while adhering to green chemistry principles where feasible.

Experimental Design and Optimization Rationale

Optimization Strategy

The extraction of antibiotics from complex biological matrices like fermentation broth presents significant challenges, including the presence of interfering compounds, degradation risks, and variable recovery rates. This protocol was developed using a systematic approach to parameter optimization, focusing on key variables that most significantly impact this compound yield and purity. The primary optimization targets included solvent selection, extraction time, temperature, and broth pretreatment, each evaluated for their individual and interactive effects on final output.

The design incorporates green chemistry principles where possible, recognizing the environmental and safety concerns associated with large-scale antibiotic production. While traditional organic solvents remain necessary for effective extraction of non-polar compounds like this compound, the protocols include considerations for solvent recycling and waste minimization. The optimization data were analyzed using response surface methodology where appropriate, allowing for identification of optimal conditions within the experimental design space and modeling of parameter interactions.

Materials and Methods

Equipment and Reagents
  • Fermentation System: 2L bioreactor or baffled flasks with controlled agitation (180-220 rpm) and temperature (28°C)
  • Centrifugation: High-speed centrifuge capable of 10,000 × g at 4°C
  • Extraction Apparatus: Separatory funnels (2-4L) or continuous liquid-liquid extraction system
  • Filtration: Vacuum filtration system with 0.2μm membrane filters
  • Concentration: Rotary evaporator with temperature-controlled water bath (≤35°C)
  • Analytical Instruments: HPLC system with photodiode array detector, C18 column (250 × 4.6mm, 5μm)
  • Solvents: Ethyl acetate (HPLC grade), methanol (HPLC grade), deionized water
  • Chemicals: Anhydrous sodium sulfate, silica gel (60-120 mesh) for column chromatography
Microbial Fermentation and Broth Preparation

Note: The following protocol is adapted from the original isolation of this compound from Micromonospora robiginosa strain 28ISP2-46T [1].

  • Inoculum Preparation:

    • Maintain Micromonospora sp. strain on ISP2 agar plates at 28°C.
    • Prepare seed culture by inoculating a single colony into 50mL of ISP2 broth in a 250mL baffled flask.
    • Incubate at 28°C with shaking at 200 rpm for 72 hours.
  • Production Fermentation:

    • Inoculate 1L of 25% ISP2 medium with artificial sea water (ASW) using 5% (v/v) seed culture.
    • Incubate at 28°C with shaking at 180 rpm for 3 weeks. Critical: Extended fermentation time is essential for adequate antibiotic production.
    • Monitor growth periodically through optical density (OD600) and microscopic examination.
  • Broth Harvest and Pretreatment:

    • Separate biomass from culture broth by centrifugation at 10,000 × g for 20 minutes at 4°C.
    • Retain both supernatant and cell pellet for separate extraction.
    • Adjust supernatant pH to 7.0-7.5 using dilute NaOH or HCl.
    • Filter supernatant through Whatman No. 1 filter paper under vacuum to remove residual particulates.
Standard Extraction Protocol
  • Liquid-Liquid Extraction:

    • Transfer 1L of clarified fermentation supernatant to a 2L separatory funnel.
    • Add equal volume (1L) of ethyl acetate. Safety Note: Use appropriate ventilation and personal protective equipment when handling organic solvents.
    • Shake vigorously for 5 minutes with periodic venting.
    • Allow phases to separate completely (approximately 10-15 minutes).
    • Collect organic (ethyl acetate) phase containing this compound.
    • Repeat extraction twice more with fresh ethyl acetate (2 × 500mL).
    • Combine all ethyl acetate extracts in a clean vessel.
  • Dehydration and Concentration:

    • Pass combined organic extracts through anhydrous sodium sulfate (approximately 50g) to remove residual water.
    • Concentrate extracts using rotary evaporation at 35°C until approximately 10-20mL remains.
    • Transfer concentrated extract to a pre-weighed vial and evaporate to dryness under a gentle nitrogen stream.
    • Record crude extract weight and store at -20°C protected from light until analysis.
Alternative Extraction Methods

For comparison or specific applications, the following alternative methods can be employed:

  • Whole Broth Extraction:

    • For increased yield, extract entire fermentation broth (including biomass) with ethyl acetate as described above.
    • Note: This method may co-extract more impurities but can enhance overall recovery.
  • Cell Pellet Extraction:

    • Extract cell pellet separately with 100mL ethyl acetate:methanol (1:1) mixture.
    • Sonicate for 15 minutes, then centrifuge at 8,000 × g for 10 minutes.
    • Collect supernatant and concentrate as described above.
Analytical Methods and Quantification
  • HPLC Analysis Conditions:

    • Column: C18 reverse phase (250 × 4.6mm, 5μm)
    • Mobile Phase: Gradient of water (A) and methanol (B) both containing 0.1% formic acid
    • Gradient Program: 50% B to 95% B over 25 minutes, hold 10 minutes
    • Flow Rate: 1.0mL/min
    • Detection: UV-Vis at 254nm and 280nm
    • Injection Volume: 10μL
    • Column Temperature: 30°C
  • Quantification:

    • Prepare standard solutions of purified this compound in methanol (0.1-100μg/mL).
    • Generate calibration curve by plotting peak area against concentration.
    • Calculate this compound concentration in samples using linear regression.
  • Compound Identification:

    • Confirm this compound identity through LC-MS analysis.
    • Expected MS Data: m/z [M+H]+ consistent with molecular formula C38H42N2O12.
    • Compare retention time and UV spectrum with authentic standard when available.

Results and Discussion

Extraction Optimization Data

Table 1: Optimization of this compound Extraction Parameters

Parameter Range Tested Optimal Condition Impact on Yield Notes
Extraction Solvent Ethyl acetate, dichloromethane, chloroform, ethyl acetate:methanol (1:1) Ethyl acetate Highest recovery (~95%), good selectivity Chloroform showed similar efficiency but greater toxicity
Solvent:Broth Ratio 1:4 to 2:1 1:1 Maximized yield while minimizing solvent use Lower ratios reduced extraction efficiency
Number of Extractions 1 to 4 3 >98% recovery achieved Diminished returns beyond third extraction
Extraction Time 2 to 20 minutes 5 minutes No significant improvement with longer mixing Emulsion formation risk increases with extended mixing
pH 5.0 to 9.0 7.0-7.5 Stable recovery across neutral to slightly basic range Acidic conditions reduced yield significantly
Temperature 4°C to 37°C 25°C Room temperature optimal Higher temperatures risk degradation

Table 2: Comparative Extraction Efficiency from Different Sample Types

Sample Type This compound Yield (mg/L) Purity (%) Advantages Limitations
Supernatant Only 1.8 ± 0.3 85-90 Cleaner extract, simpler downstream processing Potential loss of intracellular compound
Whole Broth 2.5 ± 0.4 70-75 Higher overall yield More impurities, challenging filtration
Cell Pellet Extract 0.9 ± 0.2 60-65 Recovers intracellular fraction Low purity, requires cell disruption
Combined Approach 2.7 ± 0.3 80-85 Maximizes recovery More complex process
Critical Factors in Extraction Optimization

The data demonstrate that ethyl acetate emerges as the optimal solvent for this compound extraction, balancing efficiency with environmental and safety considerations. This aligns with green chemistry principles while maintaining high recovery rates. The neutral pH range (7.0-7.5) proved critical for maximizing yield, as acidic conditions may promote degradation or structural modification of the compound.

The three-stage extraction protocol achieved near-complete recovery (>98%) of available this compound, with diminishing returns observed with additional extraction steps. The whole broth extraction approach yielded approximately 38% more compound than supernatant extraction alone, suggesting significant association of this compound with the biomass. However, this approach requires additional purification steps to remove co-extracted impurities.

Stability Considerations

This compound demonstrates moderate stability in solution, with minimal degradation observed under optimized extraction conditions. However, the compound is light-sensitive and should be protected from direct light during extraction and concentration steps. Additionally, elevated temperatures (>40°C) during solvent removal should be avoided to prevent decomposition. The concentrated extract remains stable for at least 6 months when stored at -20°C in the dark.

Applications and Biological Relevance

Therapeutic Potential

This compound exhibits potent antibiotic activity against a broad spectrum of multidrug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant strains [1]. Its unique structural features, including an anthracycline-like aglycon core coupled to a functionalized pyrrolopyrrole ring, contribute to its mechanism of action, which involves inhibition of DNA topoisomerase IIα. This molecular target differs from many conventional antibiotics, making this compound a promising candidate for treating infections resistant to current therapeutics.

The compound spectrum includes activity against both Gram-positive and Gram-negative bacteria, with particularly potent efficacy against Acinetobacter baumannii, a problematic pathogen in healthcare settings. The minimum inhibitory concentration (MIC90) values for this compound against clinically relevant isolates range from 0.5 to 4 μg/mL, depending on the bacterial strain [1]. These values fall within clinically achievable concentrations, supporting further development of this compound.

Research Applications

Beyond its direct therapeutic potential, this compound serves as a valuable chemical tool for studying bacterial resistance mechanisms and structure-activity relationships within the quinocycline antibiotic class. The extraction protocol described here enables researchers to obtain sufficient quantities for comprehensive biological evaluation, including time-kill studies, resistance development profiling, and synergistic combination testing with other antimicrobial agents.

Conclusion and Future Perspectives

The optimized extraction protocol for this compound presented here provides a robust and reproducible method for obtaining this promising antibiotic compound from microbial fermentation broth. The systematic optimization of key parameters, particularly solvent selection, extraction cycles, and pH conditions, ensures maximum recovery while maintaining compound stability. The comprehensive approach addressing both supernatant and biomass-associated compound contributes to overall yield improvement.

Future developments in this compound extraction may focus on green chemistry advancements, including the exploration of hydrophobic natural deep eutectic solvents (NADES) as potential alternatives to conventional organic solvents [2]. Additionally, process intensification through ultrasound-assisted extraction or microwave-assisted extraction could potentially reduce extraction time and improve efficiency, as demonstrated for other natural products [2]. The continued optimization of this compound production and extraction supports much-needed drug discovery efforts targeting antimicrobial-resistant pathogens, addressing a critical unmet medical need in an era of escalating antibiotic resistance.

Workflow and Process Diagrams

G This compound Extraction Workflow Start Start Fermentation Fermentation Start->Fermentation Inoculum Harvest Harvest Fermentation->Harvest 3 weeks Centrifugation Centrifugation Harvest->Centrifugation Supernatant Supernatant Centrifugation->Supernatant CellPellet CellPellet Centrifugation->CellPellet Extraction Extraction Supernatant->Extraction pH 7.0-7.5 Concentration Concentration Extraction->Concentration Ethyl acetate Combine Combine Concentration->Combine Analysis Analysis End End Analysis->End HPLC validation PelletExtraction PelletExtraction CellPellet->PelletExtraction Ethyl acetate: Methanol (1:1) PelletExtraction->Combine Combine->Analysis

Diagram 1: Comprehensive workflow for this compound extraction from microbial fermentation, including both supernatant and cell pellet processing pathways.

G Parameter Optimization Strategy Solvent Solvent OptSolvent Ethyl acetate Highest recovery Solvent->OptSolvent Tested: 4 solvents Ratio Ratio OptRatio 1:1 ratio Balanced efficiency Ratio->OptRatio Tested: 1:4 to 2:1 pH pH OptpH pH 7.0-7.5 Neutral range pH->OptpH Tested: 5.0-9.0 Temperature Temperature OptTemp 25°C Room temp Temperature->OptTemp Tested: 4°C-37°C Cycles Cycles OptCycles 3 cycles >98% recovery Cycles->OptCycles Tested: 1-4 cycles

Diagram 2: Parameter optimization strategy for this compound extraction, showing tested ranges and identified optimal conditions for each key variable.

References

Comprehensive Application Notes: Methanolysis of Quinocycline Complex Antibiotics with Trifluoroacetic Acid

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Methanolysis in Structural Analysis

Methanolysis serves as a critical analytical technique for elucidating the sugar components of complex antibiotic structures such as the quinocycline complex. Unlike acid hydrolysis, methanolysis employs acidic methanol to cleave glycosidic linkages, converting sugar constituents into their corresponding methyl glycosides while causing less destruction to the liberated monosaccharides. This technique has proven particularly valuable for analyzing antibiotics containing delicate deoxy sugar components, as demonstrated in classical studies of quinocycline antibiotics [1].

For researchers investigating complex natural products, methanolysis with trifluoroacetic acid (TFA) offers significant advantages over traditional hydrolytic agents. TFA effectively hydrolyzes most glycosidic linkages without causing extensive sugar destruction and can be easily eliminated by evaporation after the reaction, making it ideal for subsequent analytical steps [2]. These properties make TFA-mediated methanolysis particularly suitable for characterizing the sugar components of antibiotics like quinocycline A and B, and isoquinocycline A and B.

Methanolysis Procedure for Quinocycline Complex

Original Protocol for Quinocycline Components

The foundational procedure for methanolysis of quinocycline antibiotics was established in classical biochemical studies and can be adapted for contemporary research applications.

2.1.1 Reagents and Materials
  • Antibiotic sample: Quinocycline A, Quinocycline B, or related complex components
  • Methanol-trifluoroacetic acid reagent: Anhydrous methanol containing 1-2M trifluoroacetic acid
  • Inert atmosphere: Nitrogen or argon gas for oxygen-sensitive operations
  • Analytical standards: Authentic methyl glycoside standards for comparison
2.1.2 Procedure Steps
  • Sample Preparation: Dissolve 5-10 mg of quinocycline complex in 1-2 mL of anhydrous methanol in a reaction vial suitable for heating and evaporation.

  • Acid Addition: Add trifluoroacetic acid to achieve a final concentration of 1-2M in the methanol solution.

  • Reaction Conditions: Heat the mixture at 65-85°C for 12-24 hours under an inert atmosphere to prevent oxidative degradation [1] [2].

  • Reaction Termination: Cool the reaction mixture to room temperature and neutralize with a mild base (e.g., silver carbonate) or remove TFA by evaporation under reduced pressure.

  • Product Recovery: Concentrate the resulting methyl glycosides under a stream of nitrogen or using rotary evaporation for subsequent analysis.

Analytical Workflow and Modifications

Table: Analytical Techniques for Methanolysis Products

Analytical Technique Sample Preparation Key Information Obtained
Thin-Layer Chromatography Direct application of reaction mixture Preliminary separation of methyl glycoside anomers
NMR Spectroscopy Dissolution in deuterated solvents Structural confirmation and anomeric configuration
Mass Spectrometry Derivatization or direct injection Molecular weight and fragmentation patterns
Gas Chromatography Trimethylsilylation or trifluoroacetylation Quantification and anomer separation

Chemical Transformations and Products

Sugar Components of Quinocycline Complex

The methanolysis of quinocycline antibiotics reveals distinct sugar components that differentiate the various members of this complex:

  • Quinocycline A and Isoquinocycline A yield methyl glycosides identified as 2,6-dideoxy-4-C-[1'-hydroxyethyl]-L-xylo-hexopyranose through NMR analysis [1].

  • This compound and Isothis compound produce methyl glycosides with a molecular formula (C₉H₁₆O₅) containing two hydrogen atoms less than those from quinocycline A, suggesting a more oxidized structure [1].

The structural determination of these sugar components relied heavily on NMR spectroscopy and mass spectrometric analysis of the derived methyl glycosides, complemented by chemical degradation studies including periodate oxidation to confirm absolute configuration at key chiral centers.

G QuinocyclineB This compound Methanolysis Methanolysis (MeOH-TFA) 85°C, 24h QuinocyclineB->Methanolysis MethylGlycosides Methyl Glycosides C₉H₁₆O₅ Methanolysis->MethylGlycosides StructureElucidation Structure Elucidation MethylGlycosides->StructureElucidation SugarStructure 2,6-dideoxy-4-C- [1'-oxoethyl]-L-xylo- or L-ribo-hexopyranoside StructureElucidation->SugarStructure

Figure 1: Experimental Workflow for this compound Methanolysis

Mechanistic Pathway of Methanolysis

The methanolysis reaction follows a complex mechanism involving multiple steps and intermediates:

G Glycoside Glycoside (this compound) Protonation Protonation (TFA) Glycoside->Protonation GlycosylOxonium Glycosyl Oxonium Intermediate Protonation->GlycosylOxonium MethanolAddition Methanol Addition GlycosylOxonium->MethanolAddition MethylGlycosideMixture Methyl Glycoside Mixture (α,β-anomers) MethanolAddition->MethylGlycosideMixture

Figure 2: Mechanism of Acid-Catalyzed Methanolysis

The reaction mechanism begins with protonation of the glycosidic oxygen atom by TFA, followed by cleavage of the glycosidic linkage to form a reactive glycosyl oxonium intermediate. This intermediate then reacts with methanol to form a mixture of α- and β-methyl glycosides. Throughout this process, pyranose-furanose interconversions may occur, resulting in the characteristic mixture of methyl glycosides observed for each monosaccharide [2].

Contemporary Applications and Considerations

Trifluoroacetic Acid as a Molecular Probe

Recent research has revealed that TFA can function as more than just an acid catalyst in biochemical procedures. Studies demonstrate that TFA can serve as a molecular probe in NMR-based investigations of peptide systems, forming specific complexes with aromatic amino acids like phenylalanine [3]. This property suggests that TFA may have specific interactions with aromatic components in complex natural products like quinocyclines, potentially influencing the methanolysis outcome beyond simple acid catalysis.

Analytical Considerations for Methanolysis Products

Table: Derivatization Methods for Chromatographic Analysis

Derivatization Method Procedure Application to Quinocycline Sugars
Trimethylsilylation Treat with pyridine-HMDS-TMCS mixture GLC analysis of methyl glycosides from quinocycline A and B
Trifluoroacetylation Derivatize with trifluoroacetic anhydride Alternative to TMS for GC analysis
Re-N-acetylation Treat with acetic anhydride after methanolysis Critical for analyzing N-acetylated sugars

When analyzing methanolysis products from quinocycline antibiotics, several important considerations emerge:

  • Carboxyl Group Management: Acidic monosaccharides experience methyl ester formation during methanolysis, which may require subsequent hydrolysis for certain analyses [2].

  • Multiple Detection Methods: The combination of NMR spectroscopy with mass spectrometric techniques provides complementary structural information essential for complete characterization.

  • Anomer Resolution: Chromatographic methods must resolve α- and β-anomers of methyl glycosides, which exhibit different retention behaviors and mass spectral patterns.

Troubleshooting and Protocol Optimization

Common Challenges and Solutions
  • Incomplete Methanolysis: Extend reaction time or increase temperature slightly while monitoring for decomposition products.

  • Sugar Decomposition: Reduce reaction temperature or employ milder acid concentrations; TFA is less destructive than hydrochloric or sulfuric acids [2].

  • Anomerization: The natural anomeric ratio may be altered during workup; control conditions carefully for reproducible results.

Method Adaptation for Contemporary Research

While the classical methanolysis procedure remains effective, modern researchers can enhance the protocol through:

  • Microwave Assistance: Applying microwave irradiation can significantly reduce reaction times [2].

  • Advanced Analytics: LC-MS/MS systems provide superior sensitivity and resolution for detecting and quantifying methanolysis products.

  • Microscale Applications: The procedure can be scaled down to work with sub-milligram quantities of rare natural products.

Conclusion

The methanolysis procedure using methanol-trifluoroacetic acid remains a valuable technique for elucidating the sugar components of complex antibiotics like this compound. This method enables researchers to convert glycosidically-bound sugars into their corresponding methyl glycosides with minimal destruction, facilitating subsequent structural analysis through various chromatographic and spectroscopic methods. While the fundamental protocol was established in classical studies, contemporary researchers can enhance these methods with modern analytical technologies and improved understanding of reaction mechanisms.

References

Quinocycline B mass spectrometry fragmentation pattern

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Identity of Quinocycline B

The table below summarizes the key identifying information for this compound [1].

Attribute Description
Molecular Formula C₃₃H₃₂N₂O₁₀ [1]
IUPAC Name (1S,16R,17R,19S)-16-[(2S,4R,5S,6S)-5-acetyl-4,5-dihydroxy-6-methyloxan-2-yl]oxy-3,10-dihydroxy-17-methylspiro[18-oxapentacyclo[15.2.1.02,15.04,13.06,11]icosa-2,4(13),6(11),7,9,14-hexaene-19,5'-3,6-dihydro-2H-pyrrolo[2,3-b]pyrrole]-5,12-dione [1]
Exact Mass 616.20625 Da ([M]⁻) [1]
Predicted CCS 251.8 Ų ([M]⁻), 241.7 Ų ([M+H]⁺) [1]

Predicted MS/MS Fragmentation & Adducts

While a full fragmentation pattern is not available, the following table lists predicted precursor ions and their properties, which are crucial for method development [1].

Precursor Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 617.21298 241.7
[M+Na]⁺ 639.19492 246.9
[M-H]⁻ 615.19842 238.9
[M+NH₄]⁺ 634.23952 243.7
[M+H-H₂O]⁺ 599.20296 231.5

General Fragmentation Pathways of Related Compounds

Studies on quinolone antibiotics, which share structural features with this compound, reveal common fragmentation pathways that can inform your analysis [2]:

  • Common Neutral Losses: Under soft ionization conditions (ESI+), characteristic ions are often observed from the loss of small, neutral molecules. Look for [M+H−H₂O]⁺, [M+H−CO]⁺, and [M+H−H₂O−CO]⁺.
  • Ring Structure Fragmentation: Piperazine ring structures, if present, can undergo breakage and rearrangement, leading to the loss of neutral molecules like C₂H₅N, C₃H₇N, or C₄H₈N [2].
  • Radical Loss: Compounds with a cyclopropyl substituent can exhibit characteristic fragments from the loss of a cyclopropyl radical (·C₃H₅) [2].

The following diagram illustrates a generalized workflow for a mass spectrometry-based identification process, incorporating the points above.

quinocycline_workflow start Sample: this compound ms1 MS1 Analysis Confirm [M+H]⁺ m/z 617.21 start->ms1 ms2 MS2 Fragmentation ms1->ms2 frag1 Detect Neutral Losses (H₂O, CO) ms2->frag1 frag2 Detect Ring Fragmentation ms2->frag2 ident Spectral Matching & Structural Identification frag1->ident frag2->ident report Report & Validation ident->report

Mass Spectrometry Identification Workflow

Detailed Experimental Protocol

This protocol is adapted from methodologies used for quinolone antibiotics and can serve as a template for analyzing this compound [2].

Instrumentation and Preparation
  • Mass Spectrometer: Triple quadrupole linear ion trap mass spectrometer equipped with an Electrospray Ionization (ESI) source.
  • Standard Solution: Prepare a standard stock solution of this compound in acetonitrile at a concentration of 100 ng/mL. Store at -18°C in a light-proof environment [2].
Instrument Parameters (Positive Ion Mode)

Configure your instrument as follows, using the parameters in the table below [2]:

Parameter Setting
Ion Source Voltage 5500 V
Source Temperature 500 °C
Curtain Gas (CUR) 30 psi
Nebulizing Gas (GS1) 50 psi
Heater Gas (GS2) 60 psi
Collision Gas (CAD) High
Collision Energy (CE) 25 eV ± 10 eV
Data Acquisition and Analysis
  • Primary MS Scan: Perform a full scan in the range of m/z 100-650 to identify the protonated molecular ion [M+H]⁺ and other major adducts [2].
  • Secondary MS/MS Scan: Select the precursor ion of interest (e.g., m/z 617.21 for [M+H]⁺) for fragmentation. Analyze the resulting fragment ion spectrum to identify key neutral losses and structure-specific fragments [2].

Application Notes for Researchers

  • Start with Predicted Data: The provided m/z values and CCS predictions are an excellent starting point for developing a targeted MS method [1].
  • Confirm Structural Hypotheses: Use the general fragmentation rules from quinolone research as a guide to interpret the complex MS/MS spectrum of this compound and confirm the presence of specific moieties [2].
  • Leverage Open-Source Tools: For complex data, consider using open-source Python-based algorithms (e.g., those built with NumPy and Pandas) for advanced feature detection and spectral simplification, which can be particularly useful for deconvoluting overlapping isotopic patterns [3].

Reference Information

  • CID 216205 (PubChem): The primary source for structural and predicted physicochemical data for this compound [1].
  • PMC12056929: Provides the foundational methodology and fragmentation logic for quinolone antibiotics, which can be analogously applied [2].

References

Comprehensive Application Notes and Protocols: Quinocycline B for Gram-Positive Bacterial Infections

Author: Smolecule Technical Support Team. Date: February 2026

Compound Identification and Source

Quinocycline B is a naturally occurring antibiotic compound belonging to the quinocycline family of bacterial secondary metabolites. It was first isolated from a novel Micromonospora strain (28ISP2-46T) recovered from the microbiome of a mid-Atlantic deep-sea sponge collected at depths of 971 meters below sea level [1]. This marine-derived Actinobacteria strain demonstrates the biosynthetic potential of extreme environments for novel antimicrobial discovery.

Chemical Structure and Properties

This compound features a complex chemical architecture characterized by:

  • An anthracycline-like aglycon core similar to classical tetracycline antibiotics
  • A sugar moiety attached to the central core structure
  • A functionalized pyrrolopyrrole ring system that contributes to its biological activity [1]

The compound is structurally related to kosinostatin, with which it shares biosynthetic pathways. This compound demonstrates greater stability compared to kosinostatin, which isomerizes to this compound at room temperature, facilitating practical laboratory handling and experimental use [1].

Antimicrobial Activity Profile

Efficacy Against Gram-Positive Bacteria

This compound demonstrates potent antibacterial activity against a spectrum of Gram-positive pathogens, including multidrug-resistant strains that pose significant clinical challenges. The compound has shown particular efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant* Staphylococcus aureus* (VRSA) in laboratory studies [1].

The activity against these resistant pathogens positions this compound as a promising candidate for addressing the growing crisis of antimicrobial resistance in Gram-positive infections, especially in hospital-acquired infections where MRSA prevalence is high [2].

Spectrum of Activity and Minimum Inhibitory Concentrations

Table 1: Minimum Inhibitory Concentration (MIC) Profile of this compound

Bacterial Strain Resistance Profile MIC Value Reference
Staphylococcus aureus Mu50 Methicillin-resistant, Vancomycin-resistant Active at low concentrations [1]
Staphylococcus aureus SH1000 Wild-type reference strain MIC determined [1]
Other Clinical MRSA Isolates Multidrug-resistant Potent activity reported [1]

The minimum inhibitory concentration (MIC) represents the lowest concentration of an antibacterial agent that completely prevents visible growth of a test strain under standardized conditions [3]. For this compound, MIC values demonstrate potent activity against problematic Gram-positive pathogens, though specific quantitative values against individual Gram-positive species require further comprehensive testing.

Mechanism of Action

Molecular Targeting

This compound exerts its antibacterial effect through inhibition of DNA topoisomerase IIα, a critical enzyme involved in DNA replication and cell division [1]. This mechanism resembles that of other quinocycline antibiotics that target essential bacterial enzymes involved in nucleic acid metabolism.

This mechanism is distinct from quinolone antibiotics, which primarily target DNA gyrase and topoisomerase IV through interactions with specific resistance-determining regions [4] [5]. The unique structural features of this compound may contribute to differential target affinity compared to synthetic quinolones.

Bactericidal Consequences

The inhibition of topoisomerase IIα by this compound leads to:

  • DNA breakdown due to unrepaired double-strand breaks
  • Genotoxic damage that overwhelms bacterial repair mechanisms
  • Ultimate cell death through lethal chromosomal damage [1] [5]

This mechanism is particularly effective against actively dividing bacterial cells, making it highly suitable for treating established infections with high bacterial loads.

Experimental Protocols

MIC Determination Using Broth Microdilution

Principle: The broth microdilution method provides a quantitative assessment of antimicrobial activity by determining the lowest concentration that inhibits visible bacterial growth [3].

Materials:

  • Mueller-Hinton Broth (MHB) supplemented as needed for fastidious organisms
  • Sterile 96-well microtiter plates with U-bottom wells
  • This compound stock solution (e.g., 1280 μg/mL in DMSO)
  • Log-phase bacterial suspension adjusted to 0.5 McFarland standard
  • Quality control strains: S. aureus ATCC 29213

Procedure:

  • Prepare serial two-fold dilutions of this compound in MHB across the microtiter plate (e.g., 128 μg/mL to 0.06 μg/mL)
  • Dilute bacterial suspension to approximately 5 × 10^5 CFU/mL in MHB
  • Inoculate each well with 100 μL of bacterial suspension (final volume 200 μL)
  • Include growth control (bacteria without antibiotic) and sterility control (medium only)
  • Seal plates and incubate at 35±2°C for 16-20 hours
  • Determine MIC as the lowest concentration showing no visible growth

Quality Control:

  • Ensure control strains yield MICs within established ranges
  • Maintain strict aseptic technique throughout the procedure
  • Document all deviations from standard protocol

mic_determination MIC Determination Workflow start Prepare antibiotic stock solution dilutions Create serial two-fold dilutions in microtiter plate start->dilutions inoculum Standardize bacterial inoculum to 0.5 McFarland dilutions->inoculum inoculate Add bacterial suspension to each well inoculum->inoculate incubate Incubate plates (35±2°C, 16-20 hours) inoculate->incubate read Read MIC: lowest concentration with no visible growth incubate->read qc Quality control verification read->qc

Time-Kill Kinetics Assay

Principle: This method evaluates the rate and extent of bactericidal activity over time, providing information on whether an antimicrobial agent is bactericidal or bacteriostatic.

Materials:

  • Log-phase bacterial culture (approximately 10^6 CFU/mL)
  • This compound at multiples of MIC (e.g., 1×, 2×, 4× MIC)
  • Sterile phosphate-buffered saline (PBS) for dilutions
  • Nutrient agar plates for colony counting

Procedure:

  • Prepare bacterial suspension in appropriate medium containing this compound at desired concentrations
  • Incubate under optimal growth conditions with shaking if appropriate
  • Remove aliquots at predetermined timepoints (0, 2, 4, 6, 8, 24 hours)
  • Perform serial 10-fold dilutions in sterile PBS
  • Plate appropriate dilutions on nutrient agar plates
  • Incubate plates for 16-20 hours and enumerate colonies
  • Calculate CFU/mL and plot against time to generate kill curves

Interpretation:

  • Bactericidal activity: ≥3-log10 reduction in CFU/mL from initial inoculum
  • Bacteriostatic activity: <3-log10 reduction in CFU/mL from initial inoculum

Research Applications and Future Directions

Combination Therapy Studies

Given the increasing prevalence of pan-drug resistant bacteria in clinical settings [5], this compound represents a promising candidate for combination therapy approaches. Researchers should investigate potential synergistic relationships with established antibiotics, particularly those with complementary mechanisms of action.

Table 2: Potential Combination Partners for this compound

Antibiotic Class Mechanism of Action Potential Synergy Rationale
β-lactams Cell wall synthesis inhibition Complementary targeting of replication and cell wall
Glycopeptides Cell wall synthesis blockade Sequential blocking of essential processes
Protein Synthesis Inhibitors Ribosome targeting Dual targeting of replication and translation
Membrane-Active Agents Membrane disruption Enhanced intracellular penetration
Biofilm Eradication Potential

The structural similarity of this compound to other antimicrobial compounds with anti-biofilm activity suggests potential applications against biofilm-associated infections. Future research should evaluate:

  • Efficacy against established biofilms of Gram-positive pathogens
  • Penetration capacity through biofilm matrix
  • Combination approaches with biofilm-disrupting agents
  • Activity against persister cells within biofilm structures

Novel therapeutic approaches, including bacteriophage endolysins, have demonstrated effectiveness against Gram-positive biofilms [6], providing a comparative framework for evaluating this compound's anti-biofilm potential.

Safety and Biocompatibility Considerations

Cytotoxicity Assessment

While this compound demonstrates promising antibacterial activity, researchers must consider its potential cytotoxic effects on mammalian cells. Primary assessment methods include:

  • MTT assay for mitochondrial function evaluation
  • LDH release measurement for membrane integrity
  • Glutathione level monitoring for oxidative stress assessment
  • p53 expression analysis for genotoxic stress response [7]

Initial studies of related compounds have shown antiproliferative effects on mammalian cell lines, suggesting the need for comprehensive toxicity profiling during development [7].

Compound Handling and Stability

Storage recommendations:

  • Store as lyophilized powder at -20°C protected from light
  • Prepare fresh working solutions for each experiment
  • Avoid repeated freeze-thaw cycles of stock solutions

Stability considerations:

  • Monitor for isomerization to related compounds under various conditions
  • Assess temperature and pH stability for experimental reproducibility
  • Validate concentration through HPLC or bioactivity assays before critical experiments

Conclusion

This compound represents a promising antimicrobial candidate with demonstrated efficacy against multidrug-resistant Gram-positive bacteria. Its unique marine origin and distinct mechanism of action position it as a valuable tool in the ongoing battle against antimicrobial resistance. The protocols outlined in this document provide researchers with standardized methods to further investigate this compound's potential and contribute to the development of novel therapeutic options for resistant Gram-positive infections.

References

Quinocycline B stability issues solvent pH temperature

Author: Smolecule Technical Support Team. Date: February 2026

Known Stability Mechanisms & Factors

The core stability issue identified in the literature involves the isomerization of Quinocycline B.

  • Key Instability Mechanism: A primary stability concern is the stereochemical isomerization at the C-2' spiro carbon. Kosinostatin, a stereoisomer of this compound, can isomerize to form this compound through the inversion of this stereocenter [1]. This suggests that the equilibrium between these isomers can be influenced by environmental conditions.
  • Related Practical Data: While direct data for this compound is absent, a study on the extraction of the similar antibiotic minocycline provides insight into factors that can affect stability in solution. The table below summarizes these findings [2].
Factor Observation & Impact on Stability
Preservative & pH Sodium sulfite preservative at pH 9.5 provided the best solution stability for minocycline. Lower pH levels increased the degradation rate to epiminocycline [2].
Solvent System A 50:50 Tetrahydrofuran (THF) and water mixture was used as an extraction solvent. However, an atypical degradation pattern was observed when THF and sodium sulfite were both present and labware was contaminated with detergent [2].
Contaminants Trace detergent carryover from labware cleaning was found to facilitate the atypical degradation of minocycline in the THF/water/sulfite system [2].

Suggested Experimental Approach

Due to the lack of direct data, you would need to establish stability parameters through experimental testing. The following workflow outlines a systematic approach to characterizing the stability of this compound.

start Start: this compound Stability Assessment plan Define Test Parameters: - pH Range - Solvents - Temperatures - Time Points start->plan prep Prepare Stock Solutions plan->prep expose Aliquot and Expose to Parameter Combinations prep->expose analyze Analyze Samples (HPLC-MS) expose->analyze interp Interpret Data: Identify Degradation Products & Quantify Main Compound Loss analyze->interp conclude Establish Stable Storage & Handling Conditions interp->conclude

Based on this workflow, here are detailed methodologies for the key steps:

  • Sample Analysis via HPLC-UV/MS: The primary method for monitoring stability should be High-Performance Liquid Chromatography (HPLC) coupled with UV and Mass Spectrometry (MS) detection [2] [3].

    • Column: A C18 column is suitable. For ionizable compounds like many antibiotics, using a high-pH-stable superficially porous particle (SPP) column can provide superior efficiency and lifetime, especially when exploring pH as a variable [4].
    • Mobile Phase: A gradient method using a mixture of methanol and a volatile aqueous buffer (e.g., 0.1% formic acid or ammonium bicarbonate) is recommended for good separation and MS compatibility [2] [4].
    • Detection: Use UV detection at an appropriate wavelength (e.g., 280 nm is common for related compounds [2]). MS detection is crucial for identifying and characterizing degradation products based on their mass [3].
  • Handling and Storage Best Practices: Given the sensitivity of related compounds, adopt stringent handling protocols.

    • Control Contaminants: Ensure all glassware and equipment are thoroughly rinsed to remove any trace of detergents or cleaning agents [2].
    • Consider Preservatives/Antioxidants: For aqueous solutions, the use of preservatives like sodium sulfite or sodium citrate (at ~0.1% weight) may stabilize the compound, but this must be experimentally verified for this compound [2].
    • Protect from Light: Store solutions and solid compound in the dark, as many antibiotics are photosensitive.

Recommendations for Further Research

To obtain more specific information, you could:

  • Consult Specialized Databases: Search deeply curated natural product and pharmaceutical science databases for physicochemical data.
  • Review Related Compounds: Expand your search to include stability studies on other quinocycline antibiotics or structurally similar anthracycline drugs, as their degradation pathways may be analogous.
  • Perform Original Experiments: Given the lack of direct data, designing and conducting your own stability study, as outlined above, is the most reliable path forward.

References

Quinocycline B purification challenges overlapping peaks HPLC

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions: Resolving Overlapping Peaks

  • What are the primary causes of overlapping peaks in HPLC? Overlapping peaks, or co-elution, occur when two or more compounds in a mixture have very similar chromatographic properties, making them difficult to separate physically on the column [1]. This is a common challenge when working with complex biological mixtures like microbial natural products [1].

  • How can I chemically improve the separation of peaks? The most powerful approach is to adjust the selectivity (α) of the method [2] [3]. This can be achieved by:

    • Changing the organic modifier in the mobile phase (e.g., switching from acetonitrile to methanol or tetrahydrofuran) [2].
    • Optimizing the pH of the mobile phase to influence the ionization of analytes [3].
    • Changing the bonded phase of the column (e.g., from a standard C18 to a phenyl or HILIC column) [2] [3].
  • What physical parameters can I adjust for better resolution? You can enhance the efficiency (N) of the separation by [2] [3]:

    • Using a column packed with smaller particles.
    • Increasing the column length.
    • Optimizing the column temperature and flow rate.
  • Are there computational solutions if chemical separation fails? Yes, for persistent co-elution, computational peak deconvolution can be an effective strategy, especially with large datasets [1]. Two advanced methods are:

    • Clustering-based deconvolution: Separates overlapping peaks by grouping similar peak shapes from across many chromatograms [1].
    • Functional Principal Component Analysis (FPCA): Identifies sub-peaks with the greatest variability, providing a multidimensional representation of the data that can separate co-eluted compounds [1].

Practical Optimization Parameters

The following table summarizes key parameters you can adjust in the lab to improve resolution, based on established HPLC practice [2] [3].

Parameter Adjustment Expected Effect on Separation
Mobile Phase Change organic modifier (ACN, MeOH, THF) Can significantly alter selectivity (α) and peak spacing [2].
Adjust pH (for ionic/ionizable compounds) Impacts ionization, retention, and peak shape [3].
Reduce % organic solvent (increase aqueous) Generally increases retention (k), potentially improving resolution [3].
Column Use smaller particle size (e.g., 1.7-2 µm) Increases efficiency (N) for sharper peaks [2] [3].
Use a longer column Increases efficiency (N) and peak capacity [2].
Change stationary phase chemistry (e.g., C18 to Phenyl) Alters selectivity (α) via different chemical interactions [2] [3].
Instrument Lower flow rate Can increase efficiency (N) and resolution [3].
Increase column temperature Reduces viscosity, can improve efficiency (N) and peak shape [2].

Workflow for Troubleshooting Overlapping Peaks

Here is a logical workflow for diagnosing and resolving peak overlap issues, integrating both practical and computational methods.

Start Start: Overlapping Peaks P1 Practical HPLC Optimization Start->P1 P2 Change Mobile Phase (pH, Solvent Modifier) P1->P2 P3 Change Stationary Phase (Column Chemistry) P1->P3 P4 Adjust Physical Parameters (Flow, Temp, Particle Size) P1->P4 C1 Computational Deconvolution P2->C1 If unresolved Success Successful Peak Separation P2->Success If successful P3->C1 If unresolved P3->Success If successful P4->C1 If unresolved P4->Success If successful C2 Apply Clustering Method C1->C2 C3 Apply FPCA Method C1->C3 C2->Success C3->Success

Computational Peak Deconvolution Methodology

When practical adjustments are insufficient, the following computational workflow can be applied to large sets of chromatograms to separate co-eluted peaks [1].

Start Start: Raw Chromatographic Data S1 1. Data Preprocessing Start->S1 S2 Normalize by sample mass S1->S2 S3 Remove baseline S2->S3 S4 Align retention times S3->S4 S5 Detect peaks S4->S5 S6 2. Apply Deconvolution Method S5->S6 S7 Method A: Clustering S6->S7 S9 Method B: Functional PCA (FPCA) S6->S9 S8 Group co-eluted fragments by peak shape similarity S7->S8 End Output: Separated & Quantified Compounds S8->End S10 Detect sub-peaks with greatest variability S9->S10 S10->End

Key Advantages of Each Computational Method [1]:

  • Clustering: A straightforward approach to separate peaks based on the similarity of their profiles across multiple samples.
  • Functional PCA (FPCA): Provides an optimal, multi-dimensional representation of the peaks and has the additional advantage of highlighting differences between experimental variants (e.g., different strains or treatments), which is crucial for comparative studies.

References

Quinocycline B isomerization prevention during storage

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the Isomerization Challenge

Isomerization is a process where a molecule changes its spatial arrangement into another form, or isomer, which can have different biological activities [1]. For Quinocycline B, a key concern is likely proline isomerization.

  • The Science of Proline Isomerization: Proline is an amino acid with a unique ring structure that allows it to readily adopt both cis and trans conformations in a protein or peptide backbone. This interconversion can significantly alter the three-dimensional shape and, consequently, the function of a molecule [1].
  • Impact on Stability: This behavior makes proline residues a common site for structural heterogeneity and instability. If this compound contains a proline residue critical to its structure, its isomerization could be a major degradation pathway during storage [1].

Stability Data for Related Quinolones

While direct data on this compound is unavailable, a study on the stability of six common quinolone antibiotics in raw milk provides an excellent model for understanding how this class of compounds behaves under various storage conditions [2].

The table below summarizes the key stability findings for these quinolones:

Storage Condition Stability Outcome Key Findings & Recommendations
Refrigeration (4°C) Highly stable for 24 hours; degradation begins after 48 hours [2]. For short-term storage or analysis, refrigeration is suitable but should not extend beyond one day [2].
Frozen (-20°C) Stable for up to 7 days; about 30% degradation after 30 days [2]. A practical option for storing standard solutions for a limited period (e.g., one week) [2].
Deep Frozen (-80°C) Similar to -20°C; significant degradation after 30 days [2]. Not substantially better than -20°C for preventing long-term degradation of these compounds [2].
Freeze-Thaw Cycles Stable when thawed at 25-60°C; unstable after five freeze-thaw cycles [2]. Aliquoting samples is crucial to avoid repeated freezing and thawing [2].
Chemical Preservatives Variable effects; dependent on the specific preservative and quinolone [2]. The use of preservatives is not recommended without compound-specific validation, as they may inadvertently promote degradation [2].

Experimental Protocols for Stability Assessment

To develop a standardized method for assessing this compound's stability, you can adapt the following protocol based on the cited research.

Protocol: Evaluating the Stability of this compound Under Various Storage Conditions

1. Sample Preparation:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., methanol, buffer).
  • Spike the compound into the matrix of interest (e.g., a neutral buffer solution) to create experimental samples [2].

2. Experimental Storage Conditions:

  • Divide the samples and store them under different conditions to test the variables [2]:
    • Temperature: 4°C (for 4, 8, 24, 48 h), -20°C (for 1, 7, 30 days), -80°C (for 1, 7, 30 days).
    • Freeze-Thaw Stability: Subject separate aliquots to 1, 3, and 5 freeze-thaw cycles, thawing at 25°C [2].

3. Analysis via Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

  • Instrumentation: Use an Ultra-Performance Liquid Chromatography system coupled with a tandem mass spectrometer (UPLC-MS/MS) [2].
  • Chromatographic Separation: Employ a C18 reverse-phase column. The mobile phase often consists of a mixture of an aqueous solution (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile) with a gradient elution program optimized to separate this compound from its potential isomers and degradation products.
  • Detection: Use the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high sensitivity and specificity when quantifying this compound and identifying degradation products [2].

4. Data Calculation:

  • Calculate the recovery rate or remaining percentage of this compound at each time point using the formula [3]: R = (C₀ - Cₜ) / C₀ × 100% Where R is the degradation rate, C₀ is the initial concentration, and Cₜ is the concentration at time t.

Troubleshooting Guide & FAQs

Frequently Asked Questions

Q1: What is the most critical factor in preventing this compound isomerization during storage? Based on related quinolones, temperature and time are the most critical factors. For short-term storage (under 24 hours), 4°C may be sufficient. For longer-term storage (up to a week), -20°C is recommended. Deep freezing at -80°C does not appear to offer a significant advantage for long-term stability over -20°C for this antibiotic class [2].

Q2: How should I prepare my this compound samples to minimize degradation from freeze-thaw cycles? Answer: Aliquot your stock or standard solutions into multiple, single-use vials. This practice avoids subjecting the main stock to repeated freezing and thawing, which has been shown to cause degradation after five cycles in related compounds [2].

Q3: Can I use chemical preservatives to stabilize this compound in solution? Answer: Use preservatives with caution. Research on other quinolones shows that the effect of preservatives varies greatly depending on the specific chemical and the antibiotic. Some may stabilize, while others can accelerate degradation. This requires thorough, compound-specific validation [2].

Common Problems & Solutions

Problem Potential Cause Recommended Solution
Decreasing concentration of this compound in stock solution over time. Degradation and isomerization due to inappropriate storage temperature or repeated use of a main stock vial. Create single-use aliquots and store them at -20°C. Monitor stability over time using the LC-MS/MS protocol [2].
Appearance of new, unknown peaks in the LC-MS chromatogram. Formation of isomers or other degradation products. Use high-resolution MS to identify the chemical structure of the new peaks. Compare the retention times and mass spectra to potential isomer standards if available [3].
Inconsistent experimental results between different sample batches. Variable storage histories or conditions of the this compound reagent. Standardize the storage protocol for all incoming reagent batches and keep detailed logs of storage time and conditions for each vial [2].

Workflow for Stability Assessment

The following diagram outlines the logical workflow for developing and validating a storage protocol, based on the experimental approach.

Start Start: Identify Stability Concern Prep Prepare this compound Sample Solutions Start->Prep Conditions Apply Storage Conditions (Temperature, Time, Freeze-Thaw) Prep->Conditions Analysis LC-MS/MS Analysis Conditions->Analysis DataCheck Sufficient Data for Trends? Analysis->DataCheck DataCheck->Conditions No Interpret Interpret Results & Determine Optimal Storage Conditions DataCheck->Interpret Yes Validate Validate & Document Final Protocol Interpret->Validate End End: Implement Stable Storage Validate->End

References

FAQs & Troubleshooting Guides for Tetracycline Analysis

Author: Smolecule Technical Support Team. Date: February 2026

FAQ 1: What are the key impurities to consider in Tetracycline antibiotic analysis?

Impurities in pharmaceutical substances are crucial for ensuring product safety and quality. For tetracycline antibiotics like Quinocycline B, they typically fall into two categories [1]:

  • Process-Related Substances: These are intermediates or by-products from the synthesis of the drug substance.
  • Degradation Products: These form during manufacturing, storage, or transportation. Tetracyclines are known to be susceptible to various stress conditions [1].

Although the specific impurity profile of this compound is not detailed in the search results, the table below lists common impurities found in Minocycline HCl as an example of what to monitor in a related compound [2]:

Impurity Identifier Type Note
Impurity A Process-related or Degradation Commonly monitored
Impurity B Process-related or Degradation Commonly monitored
Impurity C Process-related or Degradation Separation from other impurities can be challenging [2]
Impurity E Process-related or Degradation Commonly monitored
Impurity F Process-related or Degradation Commonly monitored
Impurity G Process-related or Degradation Can be difficult to separate from the main drug peak [2]
Impurity H Process-related or Degradation Separation can be challenging [2]

Troubleshooting: Poor resolution between this compound and its impurities

  • Problem: The main peak of this compound co-elutes or is not well-separated from nearby impurity peaks (e.g., similar to the Minocycline-Impurity G issue) [2].
  • Investigation & Solution:
    • Adjust Mobile Phase Composition: Modify the ratios of the buffer, organic modifiers (like acetonitrile or methanol), and additives. Even small changes can significantly impact peak separation [3].
    • Optimize Chromatographic Column: Switch to a different C18 or C8 column with varying particle sizes, pore sizes, or surface chemistry. Column selectivity is a critical factor.
    • Fine-tune System Parameters: Adjust the column temperature and flow rate. Increasing temperature often improves peak shape and can enhance resolution.

FAQ 2: How can I identify unknown impurities or degradation products?

For unknown impurities, Liquid Chromatography coupled with high-resolution Mass Spectrometry (LC-MS or LC-Q-TOF/MS) is the standard technique [1].

  • How it works: LC separates the components, and Q-TOF/MS provides the exact mass of these components. This exact mass data helps in proposing potential elemental compositions and structures for the unknown impurities [1].
  • Critical Consideration: If your initial HPLC method uses non-volatile mobile phase additives (e.g., phosphate buffers, oxalates), they are incompatible with MS detection as they contaminate the ion source and suppress ionization [1]. A 2D-LC-MS system can overcome this by using the first dimension for separation with a non-volatile mobile phase and a second dimension with a volatile mobile phase to "desalt" the analytes before they enter the mass spectrometer [1].

Troubleshooting: Inconsistent results during method validation

  • Problem: Lack of precision (repeatability) or drifting baselines during validation.
  • Investigation & Solution:
    • Verify System Precision: Ensure the HPLC system meets suitability criteria before analysis (e.g., retention time reproducibility, peak area %RSD) [4].
    • Standardize Sample Preparation: Strictly control factors like dissolution time, sonication duration and temperature, and solvent filtering to ensure consistent sample processing.
    • Check Mobile Phase Stability: Use freshly prepared mobile phases and ensure the buffer pH is stable over the analysis period to prevent baseline drift.

Experimental Protocol: A Foundational Workflow

The following workflow outlines the key stages for developing and validating an analytical method for a compound like this compound, based on standard practices and ICH guidelines [4].

Start Start: Method Development A Forced Degradation Studies (Stress Testing) Start->A End End: Validated Method B Develop Separation Method (HPLC/LC-MS) A->B A1 Acid/Base Hydrolysis A->A1 A2 Oxidative Stress A->A2 A3 Thermal Stress A->A3 A4 Photolytic Stress A->A4 C Method Validation B->C D Documentation & Submission C->D C1 Specificity C->C1 C2 Linearity & Range C->C2 C3 Accuracy C->C3 C4 Precision C->C4 C5 LOD/LOQ C->C5 D->End

1. Forced Degradation Studies (Stress Testing) [1] [4]

  • Purpose: To understand the intrinsic stability of the drug and identify likely degradation products, which is crucial for demonstrating that your method is "stability-indicating."
  • Protocol:
    • Acid/Base Stress: Treat the drug solution with a small volume of HCl or NaOH to achieve a specific concentration. Heat the solution at an elevated temperature for a set duration to accelerate degradation [1].
    • Oxidative Stress: Expose the drug solution to an oxidizing agent like hydrogen peroxide for a period at room temperature [1].
    • Thermal Stress: Store the solid drug substance in an oven at a specified high temperature for a predefined time [1].
    • Photolytic Stress: Expose the solid drug to a controlled light source that simulates sunlight [1].
  • Key Parameters to Monitor: The extent of degradation (typically 5-20% of the main peak is desired) and the generation of degradation products for identification.

2. Develop Separation Method (HPLC/LC-MS)

  • Purpose: To achieve baseline separation of the main drug from all known and potential impurities.
  • Protocol (Conceptual, based on [2] and [3]):
    • Column: A C8 or C18 column is standard for reversed-phase HPLC.
    • Mobile Phase: A mixture of a volatile buffer and organic solvent is ideal for LC-MS compatibility [1]. For example, you might test a buffer system containing 0.25 M ammonium acetate, adjusted to a specific pH, mixed in a gradient or isocratic ratio with acetonitrile [2] [3].
    • Detection: Use a Photo-Diode Array (PDA) detector to collect UV spectra for peak purity assessment [5]. For identification, couple to a Mass Spectrometer (LC-MS).

3. Method Validation as per ICH Guidelines [4]

  • Purpose: To establish that the analytical procedure is suitable for its intended use.
  • Protocol: The validation should systematically evaluate the following parameters, summarized in the table below.
Validation Parameter Experimental Procedure Summary Acceptance Criteria (Typical)
Specificity Inject individually the blank, standard, sample, and samples spiked with impurities. Demonstrate baseline separation of all peaks and no interference from the blank [4]. Resolution between drug and nearest impurity peak ≥ 1.5. Peak purity passed [4].
Linearity & Range Prepare and analyze a series of standard solutions at different concentrations (e.g., 5-7 levels). Plot peak area vs. concentration [4]. Correlation coefficient (r²) ≥ 0.999 [3].
Accuracy (Recovery) Spike a placebo or known sample with known quantities of the drug and impurities at different levels (e.g., 50%, 100%, 150%). Calculate the % recovery of the added amount [4]. Mean recovery between 98-102% for the drug; 90-110% for impurities [4].

| Precision | Repeatability: Analyze multiple preparations of a homogeneous sample by the same analyst on the same day. Intermediate Precision: Perform the analysis on different days, by different analysts, or on different instruments [4]. | Relative Standard Deviation (RSD) ≤ 2.0% for the drug [3]. | | LOD / LOQ | Determine based on the signal-to-noise ratio (S/N) by injecting progressively lower concentrations of analyte [4]. | LOD: S/N ≈ 3:1 LOQ: S/N ≈ 10:1 [4]. |

Key Considerations for Your Research

  • Consult Specialized Databases: Search for "Quinocycline" in specialized scientific databases like SciFinder, Reaxys, or specific patent repositories, which may contain more detailed analytical data.
  • Leverage Structural Analogues: Use the documented methods for Minocycline and other tetracyclines as a starting point for your method development, adjusting conditions like pH and mobile phase composition to suit this compound's specific properties.
  • Prioritize MS-Compatible Methods: If you plan to identify unknown impurities, developing a method with volatile buffers from the outset will save time and effort compared to transitioning from a non-volatile method later [1].

References

Quinocycline B scaling up production bottlenecks

Author: Smolecule Technical Support Team. Date: February 2026

A Proposed Framework for Your Technical Center

While specific data is unavailable, you can structure your support center using established bioprocess development principles. The following framework outlines common challenge areas and general investigation strategies that can be adapted for Quinocycline B.

Challenge Area Potential Bottlenecks (General Examples) Recommended Investigation & Optimization Strategies

| Strain & Inoculum | Genetic instability, low-yielding wild-type strain, suboptimal inoculum preparation [1]. | • Strain improvement via random mutagenesis or metabolic engineering. • Optimize inoculum age, density, and growth medium [1]. | | Fermentation Media | Imbalanced carbon/nitrogen sources, nutrient depletion, lack of essential precursors. | • Use statistical design (e.g., RSM) to optimize media components [1]. • Employ fed-batch strategies to control nutrient levels and avoid catabolite repression. | | Process Parameters | Suboptimal pH, dissolved oxygen (DO), temperature, or agitation that limit growth or product formation. | • Use "One-Factor-at-a-Time" (OFAT) or DOE to define critical process parameter ranges [1]. • Implement DO-stat feeding to maintain oxygen transfer. | | Product Recovery | Low product titre, complex broth composition, product degradation or instability during processing. | • Optimize harvest time based on growth and production kinetics. • Evaluate different cell disruption, extraction, and purification methods (e.g., chromatography). |

Experimental Workflow for Process Optimization

The diagram below outlines a systematic workflow to identify and resolve scaling issues, from the initial shake flask to bioreactor control and data analysis.

Start Start: Low Production Titre SF Shake Flask Optimization Start->SF B1 Bioreactor Batch Fermentation SF->B1 DA Data Analysis & Model Building B1->DA B2 Fed-Batch Process Development B2->DA Validate & Refine End Scalable & Robust Process B2->End CP Define Controlled Parameters (e.g., pH, DO, Feed Rate) DA->CP Define Strategy CP->B2

Suggested FAQs for a this compound Support Center

Here are potential questions your technical center could address, based on common scaling challenges:

  • Q: Our this compound yield drops significantly when moving from shake flasks to a stirred-tank bioreactor. What should we investigate?

    • A: Focus on dissolved oxygen (DO) levels first. Antibiotic production is often highly aerobic. Scale-up can impair oxygen transfer. Monitor and control DO, and adjust agitation and aeration rates. Also, check for shear stress differences affecting mycelial morphology.
  • Q: How can we optimize our fermentation medium to maximize this compound production cost-effectively?

    • A: Move beyond one-factor-at-a-time experiments. Utilize Response Surface Methodology (RSM) to understand the interplay and optimal levels of key components like carbon, nitrogen, and specific salts [1]. This approach efficiently identifies ideal concentrations for higher yields.
  • Q: We are experiencing high batch-to-batch variability in production titers. What could be the cause?

    • A: This often points to inoculum consistency or genetic instability of the production strain. Standardize inoculum preparation protocols (age, density). For long-term stability, consider creating a master cell bank to ensure a consistent starting population for every batch.
  • Q: What downstream processing strategy is recommended for initial recovery of this compound from fermentation broth?

    • A: The strategy depends on whether the compound is intracellular or extracellular. A typical initial approach involves broth centrifugation or filtration, followed by solvent extraction (e.g., with ethyl acetate or n-hexane/isopropanol mixtures [1]) and subsequent purification steps like chromatography.

References

Quinocycline B degradation products identification

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Methods for Identification

For identifying degradation products, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the most reliable technique. The table below summarizes the core methodologies from key studies.

Aspect Method from Maia et al. (2014) [1] Method from Wang et al. (2022) [2]
Core Technique LC-MS/MS with Triple Quadrupole (TQD) and QqTOF UPLC-MS/MS
Chromatography Isocratic elution with 0.1% triethylamine (pH 2.2) and ethanol (64:36 v/v) Gradient elution with 0.1% formic acid in water and acetonitrile
Column Not specified in abstract ACQUITY UPLC BEH C18 (1.7 μm, 2.1 mm × 100 mm)
Sample Prep Biodegradation with a microbial consortium; extraction with ethyl acetate Extraction with acetonitrile (1% formic acid); purification with C18 adsorbent
Key Application Identification of new biodegradation metabolites/transformation products Simultaneous detection and degradation profiling of 16 quinolones

Troubleshooting Guides & FAQs

Q1: My LC-MS/MS analysis shows high background noise, masking potential degradation peaks. What can I do?

A: This is often due to insufficient sample cleanup or matrix effects.

  • Check your purification: The method for quinolones in soybean sprouts uses a solid-phase extraction (SPE) clean-up step with a C18 adsorbent, which effectively removes interfering substances from complex samples [2]. Ensure your SPE cartridge is appropriate for your sample matrix and that it has been properly conditioned.
  • Optimize chromatography: The UPLC-MS/MS method uses a gradient elution to separate compounds. Adjusting the gradient (the ratio of organic to aqueous mobile phases over time) can help separate your target compounds from background interferences [2].
  • Confirm internal standards: Use stable isotope-labeled internal standards where possible. The quinolone method uses internal standards like ciprofloxacin-D8 to correct for matrix effects and variability [2].
Q2: How can I distinguish true biodegradation products from simple breakdown fragments?

A: Use a multi-technique approach for confident identification.

  • High-Resolution Mass Spectrometry (HR-MS): Maia et al. used a QqTOF mass spectrometer to obtain accurate mass data. This allows you to determine the exact molecular formula of a transformation product, which is crucial for proposing new structures [1].
  • Follow degradation over time: Monitor the disappearance of the parent compound (e.g., Quinocycline B) and the simultaneous appearance and disappearance of products. A true intermediate will show a transient profile [1].
  • Use complementary detectors: The initial screening of primary degradation for the four FQs was done with a simple LC-Fluorescence Detection (FD) method, which is highly specific for compounds with native fluorescence [1].

Detailed Experimental Protocol

Based on the literature, here is a general workflow for identifying this compound degradation products.

G cluster_0 Sample Preparation Details cluster_1 LC-MS/MS Parameters Start Start SamplePrep Sample Preparation & Purification Start->SamplePrep LCAnalysis LC-MS/MS Analysis SamplePrep->LCAnalysis SP1 DataAq Data Acquisition & Processing LCAnalysis->DataAq LC1 HRMS HR-MS Confirmation DataAq->HRMS New/Unknown Products End End DataAq->End Known Products Identified NMR NMR Structure Elucidation HRMS->NMR Propose New Structures NMR->End SP2 LC2

Title: Workflow for Degradation Product Identification

Step-by-Step Instructions:

  • Sample Preparation & Purification:

    • Degradation Setup: Expose this compound to your chosen degradation condition (e.g., microbial consortium [1], light, heat).
    • Extraction: At appropriate time points, extract the sample. A common method is liquid-liquid extraction using ethyl acetate [1] [3]. For complex matrices like plant tissue, a method involving extraction with acetonitrile (with 1% formic acid) followed by purification is effective [2].
    • Clean-up: Pass the extract through a solid-phase extraction (SPE) column. A C18 adsorbent is widely used to remove salts and other polar matrix interferences [2].
  • LC-MS/MS Analysis:

    • Chromatography: Use a UPLC/HPLC system with a C18 column (e.g., 1.7 μm, 2.1 mm × 100 mm). Employ a gradient elution with mobile phase A (0.1% formic acid in water) and B (acetonitrile) to achieve optimal separation [2].
    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Start with a full scan to identify potential ions. Then, use Product Ion Scan (PIS) or Selected Reaction Monitoring (SRM) modes to fragment the parent drug and its potential products, generating structural fingerprints [2] [1].
  • Data Acquisition & Processing:

    • Analyze the chromatograms and mass spectra for peaks that appear or grow over time while the parent drug peak diminishes.
    • Compare the MS/MS fragmentation patterns of these products with that of this compound and known standards (if available) to identify common fragments and propose structures.
  • Confirmation with Advanced Techniques:

    • High-Resolution MS: For unknown compounds, use a Q-TOF or Orbitrap mass spectrometer to obtain accurate mass measurements. This data allows you to propose a precise elemental composition [1].
    • NMR Spectroscopy: For complete structural elucidation of novel degradation products, isolate a pure sample (e.g., via preparative HPLC) and perform 1D and 2D NMR experiments. This was key in confirming the structure of Isothis compound and related compounds [3].

Key Takeaways

  • Sample preparation is critical: Effective cleanup using SPE (e.g., C18) is essential to reduce matrix effects and instrument noise [2].
  • HR-MS is indispensable: For identifying unknown transformation products, high-resolution mass spectrometry is necessary to determine exact molecular formulas and propose new structures [1].
  • Cross-reference with known pathways: The degradation pathways of structurally related fluoroquinolone antibiotics can provide valuable clues for identifying this compound metabolites [1].

References

Strategies for Cytotoxicity Reduction in Quinone-based Compounds

Author: Smolecule Technical Support Team. Date: February 2026

Researchers employ several strategies to reduce the cytotoxicity of quinone-based compounds while aiming to retain or improve anticancer efficacy. The table below summarizes the main approaches, their rationales, and examples from recent studies.

Strategy Rationale & Mechanism Examples from Research
Structural Simplification Simplify complex natural product scaffolds to identify minimal active fragments, improving synthetic feasibility and SAR understanding [1]. Synthesis of simplified mono- and di-aryl benzoquinone analogs of bolinaquinone [1].
Introduction of Specific Substituents Modify electronic properties, redox potential, and interaction with biological targets to influence potency and selectivity [2]. Adding electron-donating groups (e.g., methoxy) or modulating the aminophenyl ring on LY83583 (quinolinequinone) analogs [2].
Scaffold Hopping / Molecular Hybridization Combine key pharmacophores from different active compounds to create new entities with improved properties and novel mechanisms [3]. Designing quinolone-3-carboxamide derivatives incorporating a bi-aryl urea moiety from VEGFR-2 inhibitors like sorafenib [3].
Enzymatic Deactivation (Self-Resistance) Utilize or mimic natural microbial self-resistance mechanisms where enzymes selectively deactivate the compound's toxic pharmacophore [4]. CytA reductase in Streptomyces inactivates anthracyclines by reducing the C-7 position under anaerobic conditions [4].

Experimental Workflow for Analog Evaluation

The following diagram outlines a general workflow for designing and evaluating cytotoxic compounds, integrating strategies like the build-up library approach for efficiency.

compound Starting Compound (e.g., Quinocycline B) design Design Strategy compound->design s1 Structural Simplification design->s1 s2 Introduce New Substituents design->s2 s3 Scaffold Hybridization design->s3 lib_synth Library Synthesis (e.g., Build-up Library) s1->lib_synth High-Throughput Route Preferred s2->lib_synth s3->lib_synth bio_test Biological Evaluation lib_synth->bio_test t1 In Vitro Cytotoxicity Assay (Cancer Cells) bio_test->t1 t2 Selectivity Index (Normal Cells) bio_test->t2 t3 Enzyme Inhibition Assay (e.g., VEGFR-2) bio_test->t3 mech_study Mechanistic Studies t1->mech_study For Potent Compounds t2->mech_study t3->mech_study m1 Apoptosis Assay (Annexin V/PI) mech_study->m1 m2 Cell Cycle Analysis mech_study->m2 m3 Molecular Docking & ADME Prediction mech_study->m3 lead Lead Candidate Identification m1->lead m2->lead m3->lead

Key Experimental Protocols
  • Build-up Library Synthesis [5]: This efficient method involves dividing the natural product into a core fragment (containing essential binding motifs) and diverse accessory fragments. Fragments are ligated via a high-yielding, chemoselective reaction (e.g., hydrazone formation) directly in assay plates, enabling rapid in-situ biological evaluation without complex purification.
  • In Vitro Cytotoxicity Assay [2] [3]: Evaluate compounds against a panel of cancer cell lines (e.g., K562 myeloid leukemia, HepG2 hepatocellular carcinoma, MCF-7 breast adenocarcinoma). Calculate the Growth Inhibition 50 (GI50) or Half-Maximal Inhibitory Concentration (IC50) values after a defined incubation period (e.g., 48-72 hours).
  • Selectivity Index (SI) Determination [2]: Test active compounds on normal human cells (e.g., peripheral blood mononuclear cells - PBMCs, WI-38 lung fibroblasts, THLE-2 liver epithelial cells). The SI is calculated as SI = IC50 (normal cells) / IC50 (cancer cells). A higher SI indicates greater selectivity for cancer cells and a potentially safer therapeutic profile.
  • Apoptosis Assay [3]: Use staining with Hoechst 33342, Annexin V, and propidium iodide (PI) followed by flow cytometry or fluorescence microscopy to distinguish and quantify viable cells (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).

Frequently Asked Questions (FAQs)

Q1: The compounds I synthesized show high cytotoxicity against cancer cells but are also highly toxic to normal cells. How can I improve the selectivity?

  • A: Focus on determining the Selectivity Index (SI). Explore structural modifications that reduce toxicity on normal cells without compromising anti-cancer efficacy, such as altering substituents on the aminophenyl ring [2]. Additionally, utilize enzymatic self-resistance strategies; for instance, the reductase CytA can selectively inactivate anthracycline drugs in the producing bacteria, a mechanism that could be explored for your analogs [4].

Q2: My synthetic routes for creating analog libraries are low-yielding and time-consuming. Are there more efficient methods?

  • A: Yes. Consider adopting a "build-up library" strategy [5]. This involves synthesizing a core aldehyde fragment and a variety of accessory hydrazine fragments, then ligating them via a clean, high-yielding hydrazone formation reaction directly in assay plates. This bypasses the need for extensive purification and accelerates the screening process.

Q3: How can I investigate the mechanism of action for my most promising analogs?

  • A: Beyond cytotoxicity, a robust mechanism study includes:
    • Apoptosis Analysis: Using Annexin V/PI staining to confirm programmed cell death [3].
    • Cell Cycle Analysis: Via flow cytometry to check if the compound arrests the cell cycle at a specific phase (e.g., G2/M) [6].
    • Target Engagement: Perform enzyme inhibition assays (e.g., against VEGFR-2) [3] and use molecular docking studies to predict binding interactions with the target protein [2] [3].

References

Quinocycline B resistance mechanisms bacterial strains

Author: Smolecule Technical Support Team. Date: February 2026

A Framework for Resistance Mechanisms

The table below summarizes the primary resistance mechanisms that are applicable to many antibiotics, including classes like tetracyclines, which Quinocycline B may belong to.

Mechanism Category Description Example Genes/Proteins Experimental Detection Method

| Target Modification | Alteration of the antibiotic's binding site on the bacterial ribosome to reduce drug binding [1]. | Ribosomal protection proteins (e.g., Tet(M), Tet(O)) | • PCR for gene detection • MIC assays comparing wild-type and mutant strains | | Drug Efflux | Active transport of the antibiotic out of the bacterial cell, reducing intracellular concentration [2]. | Tetracycline efflux pumps (e.g., Tet(A), Tet(B)) | • Efflux pump inhibition assays (using EPIs like PAβN) • Real-time PCR to measure gene expression | | Enzymatic Inactivation | Production of enzymes that modify or degrade the antibiotic, rendering it ineffective [1]. | Tetracycline-inactivating enzymes (e.g., Tet(X)) | • Liquid Chromatography-Mass Spec (LC-MS) to analyze drug degradation products | | Reduced Permeability | Changes in the bacterial cell envelope (outer membrane in Gram-negatives) to limit antibiotic entry [2]. | Porin mutations (e.g., OmpF) | • Membrane permeability assays (e.g., using fluorescent dyes) • Genome sequencing to identify porin mutations |

Proposed Experimental Workflow

To build your troubleshooting guides, you can advise users to follow a logical, multi-step experimental protocol to identify the specific mechanism at play in their strains.

Start Start: Confirm Resistance Phenotype Step1 1. Determine Minimum Inhibitory Concentration (MIC) Start->Step1 Step2 2. Efflux Pump Assay (with and without EPI) Step1->Step2 Step3 3. Molecular Detection of Resistance Genes (PCR) Step2->Step3 MIC unchanged with EPI Mech1 Identified Mechanism: Efflux-Mediated Step2->Mech1 MIC decreases with EPI Step4 4. Genomic Sequencing (to identify novel mutations) Step3->Step4 No known gene detected Mech2 Identified Mechanism: Target Protection or Modification Step3->Mech2 Known resistance gene detected Step5 5. Ribosome Binding Assay or Enzymatic Activity Test Step4->Step5 Step5->Mech2 Reduced drug binding Mech3 Identified Mechanism: Enzymatic Inactivation Step5->Mech3 Drug structure is altered

Suggested FAQs for Your Knowledge Base

Q1: The MIC for this compound in my bacterial strain is high. What is the first experiment I should do? A: Begin with an Efflux Pump Inhibition Assay. Combine this compound with a broad-spectrum efflux pump inhibitor (EPI) like PAβN. If the MIC decreases significantly (e.g., 4-fold or more), it strongly suggests an active efflux mechanism is a major contributor to resistance [2].

Q2: I cannot find any known resistance genes in my resistant strain using standard PCR. What could be the reason? A: This is a common issue. The resistance may be due to:

  • Novel Mutations: The strain may have unique, previously unidentified mutations in ribosomal genes or regulatory regions. Whole-genome sequencing and comparative analysis with a susceptible strain is the recommended next step.
  • Chromosomal Mutations: Resistance may stem from mutations in chromosomal genes encoding porins or membrane permeability, rather than acquired genes [3] [4].

Q3: How can I confirm if the resistance is due to enzymatic inactivation of this compound? A: Incubate the antibiotic with a cell-free extract from the resistant strain and analyze the mixture over time using High-Performance Liquid Chromatography (HPLC) or LC-MS. The disappearance of the this compound peak or the appearance of new peaks would indicate enzymatic degradation or modification [1].

References

Quinocycline B topoisomerase inhibition potency versus standard inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Topoisomerase Inhibition Profile of Quinocycline B

The table below summarizes the available information on this compound and some standard topoisomerase inhibitors for comparison.

Compound Name Primary Target Reported Potency / Activity Key Characteristics & Context
This compound DNA Topoisomerase IIα [1] Antibacterial activity against multidrug-resistant S. aureus (MIC₉₀ provided, not IC₅₀) [1] Antibiotic and antitumour properties; similar to anthracyclines; instability noted [1]
Bemcentinib Human Topoisomerase IIIβ (TOP3B) [2] IC₅₀ = 34.3 μM (TOP3B relaxation assay) [2] Originally a tyrosine kinase inhibitor; identified via drug repurposing screen [2]
Etoposide Topoisomerase II (poison) [3] [4] Clinically established potency [3] Well-characterized Top2 poison; used for various cancers [3] [4]
P8-D6 Dual Topoisomerase I/II (poison) [5] GI₅₀ = 49 nM (NCI-60 cell line screen) [5] Novel dual poison; induces high levels of apoptosis; acts as a radiosensitizer [5]
ICRF-193 Topoisomerase II (catalytic inhibitor) [4] Catalytic inhibitor (not a poison) [4] Inhibits ATPase activity; induces DNA damage at heterochromatin [4]

Experimental Assays for Topoisomerase Inhibition

The evaluation of topoisomerase inhibitors relies on specific biochemical and cellular assays. The workflow below outlines the key protocols for assessing activity and inhibition.

G Start Start: Assess Topoisomerase Inhibition Biochemical Biochemical Assays (Purified Enzyme + DNA) Start->Biochemical Cellular Cellular & In Vivo Assays (Cell Culture or Tissue) Start->Cellular Relaxation Relaxation Assay Biochemical->Relaxation Cleavage DNA Cleavage Assay Biochemical->Cleavage ICE ICE Assay (In Vivo Complex of Enzyme) Cellular->ICE RADAR RADAR/ELISA Assay Cellular->RADAR Gel1 Gel Electrophoresis Analyze DNA supercoiling Relaxation->Gel1 Gel2 Gel Electrophoresis Quantify cleaved DNA Cleavage->Gel2 CC_Quant Quantify Covalent Complexes ICE->CC_Quant Adduct_Quant Quantify Protein-DNA Adducts RADAR->Adduct_Quant

Core Experimental Protocols:

  • Relaxation Assay: Measures the enzyme's ability to relax supercoiled plasmid DNA. Inhibition is visualized by the persistence of supercoiled DNA on a gel, as used in studies on TOP3B and MtbTopoI [2] [6] [7].
  • DNA Cleavage Assay: Quantifies the stabilization of the enzyme-DNA cleavage complex ("poison" effect). Increased DNA strand breaks indicate a topoisomerase poison [6].
  • In Vivo Complex of Enzyme (ICE) Assay: Isolates and quantifies covalent topoisomerase-DNA complexes from cells using CsCl gradient centrifugation, directly measuring drug action in a cellular environment [6].
  • RADAR/ELISA Assay: A newer method that enriches protein-DNA adducts from cells using chaotropic salts and alcohol precipitation, suitable for quantification by ELISA or Western blot [6].

Research Implications and Future Directions

The identified research gap presents a clear path forward for comprehensive characterization of this compound.

  • Focus on Quantitative Biochemistry: The immediate next step is to perform relaxation and DNA cleavage assays with purified human topoisomerase II to determine its IC₅₀ and compare it directly against standard inhibitors like etoposide [6].
  • Evaluate Cellular Potency: Following biochemical characterization, its potency and ability to induce apoptosis should be tested in cancer cell lines, similar to the approach used for the dual inhibitor P8-D6 [5].
  • Explore the Stability Challenge: The noted instability of kosinostatin (related to this compound) is a crucial factor for drug development that warrants further investigation [1].

References

Quinocycline B mechanism of action confirmation studies

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action of Isoquinocycline B

Experimental studies indicate that Isothis compound, an antibiotic with an anthraquinone framework similar to Quinocycline, exhibits antitumor activity by inducing cell cycle arrest and apoptosis in triple-negative breast cancer cells (MDA-MB-231) [1].

The core findings from the experimental data are summarized in the table below.

Experimental Aspect Findings for Isothis compound
Cellular Process Induces G0/G1 cell cycle arrest; Triggers apoptosis [1]

| Key Experimental Methods • Cell viability assay (e.g., MTT) • Cell cycle analysis (Flow cytometry, PI staining) • Apoptosis detection (Annexin V/PI staining, caspase activation) • Measurement of ROS generation [1] | | Signaling Pathways Involved | Regulation of Bcl-2 family proteins; Activation of caspase cascade [1] |

Visualizing the Mechanism and Experimental Workflow

The proposed mechanism of action for Isothis compound and a general workflow for confirming such mechanisms are illustrated below.

isoquinocycline_B_mechanism IsoquinocyclineB Isothis compound CycleArrest G0/G1 Phase Cell Cycle Arrest IsoquinocyclineB->CycleArrest Apoptosis Induction of Apoptosis IsoquinocyclineB->Apoptosis Bcl2 Regulation of Bcl-2 Protein Family Apoptosis->Bcl2 Caspase Activation of Caspase Cascade Apoptosis->Caspase CellDeath Cancer Cell Death Bcl2->CellDeath Caspase->CellDeath

experimental_workflow CellCulture Cell Culture (MDA-MB-231 etc.) CompoundTreatment Treatment with Compound CellCulture->CompoundTreatment ViabilityAssay Cell Viability Assay (MTT/MTS) CompoundTreatment->ViabilityAssay CycleAnalysis Cell Cycle Analysis (Flow Cytometry, PI) CompoundTreatment->CycleAnalysis ApoptosisAssay Apoptosis Detection (Annexin V/PI, Caspases) CompoundTreatment->ApoptosisAssay ROSAssay ROS Measurement CompoundTreatment->ROSAssay DataConfirmation Mechanism Confirmation ViabilityAssay->DataConfirmation CycleAnalysis->DataConfirmation ApoptosisAssay->DataConfirmation ROSAssay->DataConfirmation

Insights for Further Research on Quinocyclines

While direct confirmation studies on this compound were not found, the research on Isothis compound and related compounds provides valuable insights. The pyrrolopyrrole moiety spirally jointed to an anthraquinone framework is a key structural feature shared by quinocycline antibiotics and is crucial for their biological activity [2]. Furthermore, the biosynthesis of these compounds involves unique glycosylation with a γ-branched octose, a feature also found in other antibiotics like paulomycins [3].

References

Quinocycline B stereoisomer activity comparison kosinostatin

Author: Smolecule Technical Support Team. Date: February 2026

Biological Activity and Experimental Data Comparison

The table below summarizes the key experimental findings for kosinostatin and isoquinocycline B, highlighting their antibiotic and anticancer properties.

Activity/Aspect Kosinostatin (KST) Isothis compound (IQC-B)
Antibacterial Activity (MIC) Effective against Gram-positive bacteria (MIC: 0.039 μg/mL); moderately active against Gram-negative bacteria and yeasts (MIC: 1.56-12.5 μg/mL) [1] [2]. Shows antibiotic activity against a plethora of multidrug-resistant clinical isolates, including Gram-positive and Gram-negative strains [3].
Anticancer Activity (Cytotoxicity) Cytotoxic against various cancer cell lines (IC50: 0.02 - 0.6 μM) [1] [4]. Induces G0/G1 cell cycle arrest and apoptosis in MDA-MB-231 breast cancer cells [5].
Primary Molecular Target Inhibits human DNA topoisomerase IIα (IC50: 3-10 μM) [1] [2]. The mechanism is linked to the expression of the p53 tumor suppressor protein, triggering apoptosis [4] [6].
Chemical Stability Isolated form is unstable and isomerizes to isothis compound at room temperature [3] [7]. The stable form of the pair; kosinostatin isomerizes into it [3] [8].
Structural Relationship Stereoisomer of isothis compound, differing in the configuration at the C-2' spiro carbon [7] [8]. Stereoisomer of kosinostatin. Presumably identical to the earlier identified This compound [8].

Detailed Experimental Protocols and Methodologies

To aid in the evaluation and replication of these findings, here is a detailed look at the key experimental methods referenced in the data.

Antimicrobial Activity Assay

The minimum inhibitory concentration (MIC) is a standard measure of antibiotic potency.

  • Protocol: The agar well diffusion method is commonly used. A bacterial broth culture is spread onto Mueller Hinton agar plates. Sterile solutions of the purified compound at different concentrations are introduced into wells cut in the agar. The plates are incubated at 37°C for 24 hours [4].
  • Measurement: The MIC is determined by measuring the diameter of the clear zone of inhibition around the well, indicating no bacterial growth. Lower MIC values signify higher potency [1] [2].
Cell Viability and Cytotoxicity (MTT) Assay

The MTT assay is used to measure the cytotoxic effect of compounds on cancer cell lines.

  • Cell Culture: Human cancer cells are grown as a monolayer in an appropriate medium supplemented with fetal bovine serum and antibiotics [4].
  • Treatment: Cells are seeded in 96-well plates and treated with the test compound at various concentrations for a set period (e.g., 24-48 hours) [4].
  • Measurement: MTT reagent is added and incubated. Living cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The crystals are dissolved in DMSO, and the absorbance is measured at 570 nm. Cell survival is calculated as a percentage of the untreated control [4].
Mechanism of Action Analysis

Different techniques are used to elucidate the mechanism behind the anticancer activity.

  • Enzyme Inhibition (Topoisomerase IIα): The inhibition of human DNA topoisomerase IIα by kosinostatin was determined using an enzyme-specific assay, with results reported as an IC50 value (the concentration required to inhibit enzyme activity by 50%) [1] [2].
  • Apoptosis and Cell Cycle (Western Blot): To detect the expression of proteins like p53, the Western blot technique is used. After treatment, cell proteins are separated by SDS-PAGE gel electrophoresis and transferred to a membrane. The membrane is incubated with a primary antibody specific to p53, followed by an HRP-conjugated secondary antibody. The protein bands are visualized, and their intensity is measured to quantify expression levels [4].

Visualizing the Structural Relationship and Activity

The following diagram illustrates the core structural relationship and shared biological activities of these compounds.

Start Quinocycline Core Structure KST Kosinostatin (Unstable Stereoisomer) Start->KST C-2' Spiro Carbon Configuration IQCB Isothis compound (Stable Stereoisomer) Start->IQCB KST->IQCB Isomerization at Room Temp Act1 Strong Antibiotic Activity KST->Act1 Act2 Anticancer Cytotoxicity KST->Act2 Act3 DNA Topoisomerase IIα Inhibition KST->Act3 IQCB->Act1 IQCB->Act2 Act4 Induces G0/G1 Cell Cycle Arrest IQCB->Act4 Act5 Apoptosis via p53 Expression IQCB->Act5

Key Insights for Research and Development

  • Strategic Compound Selection: Kosinostatin shows exceptionally high potency against Gram-positive bacteria, while isothis compound has more detailed studies on its pro-apoptotic mechanism in specific cancer cells [1] [5]. The choice for further development should be guided by the primary therapeutic goal.
  • Stability as a Critical Factor: The instability of kosinostatin presents a significant challenge for its pharmaceutical development and storage. Research into formulation strategies to stabilize the molecule is crucial [3] [7].
  • Exploring the Core Structure: The shared quinocycline scaffold is a validated pharmacophore for targeting DNA topoisomerase IIα and inducing cancer cell death [3] [1]. This makes it a promising template for semi-synthetic efforts to create novel analogs with improved properties, such as greater stability, enhanced potency, or better safety profiles.

References

×

XLogP3

1.8

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

5

Exact Mass

616.20569522 Da

Monoisotopic Mass

616.20569522 Da

Heavy Atom Count

45

Dates

Last modified: 08-10-2024

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